4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDBATBJNFVJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351667 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172848-41-8 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine. The document details the methodologies for its synthesis via the Hantzsch thiazole reaction and outlines the analytical techniques used for its structural confirmation and characterization. This includes predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) based on analogous structures. Furthermore, a plausible biological signaling pathway is proposed and visualized, highlighting its potential as a tubulin polymerization inhibitor, a mechanism of action observed in structurally related aminothiazole derivatives.
Introduction
Substituted 2-aminothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide focuses on the comprehensive structural analysis of this compound, a compound of interest for further pharmacological investigation.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide.
Synthesis Workflow
The logical flow of the synthesis and subsequent characterization is depicted in the following diagram.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one (1 equivalent) in absolute ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a 5% aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the crude product with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Data and Structure Elucidation
The structure of the synthesized compound is confirmed by a combination of spectroscopic methods. While experimental data for this specific molecule is not widely published, the following tables present the predicted spectroscopic characteristics based on known data for structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | ~5.0 - 7.0 | Broad singlet |
| Thiazole C5-H | ~6.8 - 7.2 | Singlet |
| Phenyl C2-H | ~8.0 - 8.2 | Singlet |
| Phenyl C6-H | ~7.8 - 8.0 | Doublet |
| Phenyl C4-H | ~7.6 - 7.8 | Doublet |
| Phenyl C5-H | ~7.5 - 7.7 | Triplet |
Solvent: DMSO-d₆
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiazole C2 (-NH₂) | ~168 |
| Thiazole C4 | ~145 |
| Thiazole C5 | ~105 |
| Phenyl C1 | ~135 |
| Phenyl C3 (-CF₃) | ~130 (q, J ≈ 32 Hz) |
| -CF₃ | ~124 (q, J ≈ 272 Hz) |
| Phenyl C5 | ~129 |
| Phenyl C4 | ~125 (q, J ≈ 4 Hz) |
| Phenyl C6 | ~123 (q, J ≈ 4 Hz) |
| Phenyl C2 | ~122 |
Solvent: DMSO-d₆
Predicted FT-IR Data
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400 - 3250 | Medium, two bands |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium to weak |
| C=N Stretch (thiazole) | ~1620 | Medium |
| N-H Bend (amine) | 1650 - 1580 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to strong |
| C-F Stretch (-CF₃) | 1350 - 1100 | Strong |
| C-N Stretch | 1335 - 1250 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 244.04 |
| [M+H]⁺ | 245.05 |
Proposed Biological Activity and Signaling Pathway
Derivatives of 2-aminothiazole have been reported to exhibit anticancer activity through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Based on these findings, a plausible mechanism of action for this compound is proposed.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by the inhibition of tubulin polymerization.
Caption: Proposed signaling pathway for apoptosis induction via tubulin polymerization inhibition.
Conclusion
This technical guide provides a foundational understanding of the structure, synthesis, and potential biological activity of this compound. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further in-vitro and in-vivo studies are warranted to validate the predicted biological activities and to explore the full therapeutic potential of this promising compound.
An In-Depth Technical Guide to 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine, including its Chemical Abstracts Service (CAS) number, physicochemical properties, synthesis, and potential biological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key data in structured tables, outlines a representative experimental protocol for its synthesis, and visualizes a potential mechanism of action based on the known bioactivities of structurally related compounds.
Chemical Identity and Properties
This compound is a fluorinated heterocyclic compound belonging to the 2-aminothiazole class. The presence of the trifluoromethyl group, a common feature in many pharmaceutical compounds, often enhances metabolic stability and binding affinity to biological targets[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 172848-41-8 | [2] |
| Molecular Formula | C₁₀H₇F₃N₂S | |
| Molecular Weight | 244.24 g/mol | |
| Physical Form | Solid | |
| Melting Point | 232 °C (for N-methyl derivative) | [3] |
| Boiling Point | 344.6 ± 37.0 °C (Predicted) | |
| Density | 1.410 ± 0.06 g/cm³ (Predicted) | |
| Purity | Typically ≥ 98% | |
| Storage Conditions | 2-8°C, protect from light, stored under inert atmosphere |
Note: Some physical properties are predicted values or based on a closely related derivative due to limited publicly available data for the specific compound.
Synthesis and Characterization
The synthesis of 4-aryl-2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α-haloketone and a thiourea derivative[4][5][6][7][8]. A variation of this approach involves a one-pot reaction where the α-halogenation of the ketone and the subsequent cyclization with thiourea occur in the same reaction vessel[4].
Representative Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a generalized experimental protocol for the synthesis of 4-aryl-2-aminothiazoles, adapted from procedures for similar compounds.
dot
Caption: Generalized workflow for the Hantzsch synthesis of this compound.
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Thiourea
-
Bromine (or N-Bromosuccinimide)
-
Ethanol
-
Acetic Acid
Procedure:
-
α-Bromination of the Ketone: 3'-(Trifluoromethyl)acetophenone is dissolved in a suitable solvent, such as acetic acid. A brominating agent, like bromine or N-bromosuccinimide (NBS), is added portion-wise while stirring, typically at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Cyclocondensation: Once the bromination is complete, the resulting α-bromo ketone intermediate is reacted with thiourea. This reaction is usually carried out in a protic solvent like ethanol and may be heated to reflux.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product may precipitate. The crude product is collected by filtration. The filtrate may be concentrated and the residue purified.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization
The structure and purity of the synthesized compound are typically confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. For the N-methyl derivative, a mass-to-charge ratio (m/z) of 259 (M+H)⁺ has been reported[3].
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition of the compound.
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for this compound have not been extensively reported in the literature, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been reported to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory properties[9].
The biological activity of many 2-aminothiazole derivatives stems from their ability to act as enzyme inhibitors. Studies on related compounds have shown inhibitory activity against various enzymes, including:
-
Carbonic anhydrases I and II[10]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[10]
-
Lactoperoxidase[11]
-
Various kinases, such as Aurora kinases and Src family kinases[9][12]
-
β-ketoacyl-ACP synthase, an enzyme involved in bacterial fatty-acid synthesis[13]
Based on these findings, a plausible mechanism of action for this compound could involve the inhibition of one or more of these enzymes, leading to downstream effects.
dot
Caption: Hypothesized mechanism of action based on known enzyme inhibitory activities of related 2-aminothiazole compounds.
Conclusion
This compound is a compound of interest for chemical and pharmaceutical research due to its structural features, particularly the 2-aminothiazole core and the trifluoromethyl substituent. While detailed biological studies on this specific molecule are limited, its structural similarity to other biologically active aminothiazoles suggests potential for various therapeutic applications. Further research is warranted to fully elucidate its pharmacological profile and specific molecular targets.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. 4-(3-(Trifluoromethyl)phenyl)thiazol-2-amine, CasNo.172848-41-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The primary synthetic route detailed is the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system. This document outlines the core chemical reaction, provides a detailed experimental protocol for both a classical two-step and a modern one-pot approach, and presents relevant quantitative data. Visual diagrams are included to clearly illustrate the reaction pathway and experimental workflow, adhering to best practices for data presentation for a scientific audience.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[1] The incorporation of a trifluoromethyl group (-CF3) onto the phenyl ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound serves as a valuable building block for the development of novel therapeutics. The most common and direct method for its preparation is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[2][3]
Core Synthesis Pathway: Hantzsch Thiazole Synthesis
The fundamental approach to synthesizing this compound is the Hantzsch reaction. This method consists of the cyclocondensation of 2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one (an α-haloketone) with thiourea.
The general reaction scheme is as follows:
Figure 1: Two-step Hantzsch synthesis pathway.
This synthesis can be performed as a two-step process, where the intermediate α-haloketone is first synthesized and isolated before reacting with thiourea. Alternatively, modern advancements have led to efficient one-pot procedures that avoid the isolation of the lachrymatory and toxic α-haloketone intermediate, thereby improving safety and efficiency.[4][5]
Experimental Protocols
Method 1: Classical Two-Step Synthesis
This method involves the initial preparation and isolation of the α-bromo ketone intermediate.
Step 1: Synthesis of 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one
-
Preparation: Dissolve 3'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add bromine (1.0-1.1 eq) dropwise to the stirred solution. Maintain the temperature below 20°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
Work-up: Pour the reaction mixture into ice-cold water. If a solid precipitates, collect it by vacuum filtration, wash with water, and dry. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one can be purified by recrystallization or column chromatography, though it is often used directly in the next step.
Step 2: Synthesis of this compound
-
Preparation: Dissolve the crude or purified 2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one (1.0 eq) in a suitable solvent like ethanol or isopropanol in a round-bottom flask.
-
Reaction: Add thiourea (1.0-1.2 eq) to the solution. Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a solid product precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add the mixture to water.
-
Neutralization: Basify the aqueous solution with a base such as sodium bicarbonate or ammonium hydroxide to precipitate the free amine product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.
Method 2: One-Pot Synthesis
This streamlined method generates the α-bromo ketone in situ, which then reacts directly with thiourea. This approach is often preferred for its efficiency and for avoiding the handling of the hazardous α-bromo ketone.[1][5]
Figure 2: General workflow for one-pot synthesis.
Experimental Protocol:
-
Preparation: To a solution of 3'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent (e.g., ethanol), add thiourea (1.2 eq).
-
Bromination/Cyclization: Add a brominating agent such as copper(II) bromide (CuBr₂) (2.0 eq) or N-Bromosuccinimide (NBS) (1.1 eq) to the mixture.[1] If using NBS, a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA) may be beneficial.[5]
-
Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with aqueous sodium bicarbonate or ammonium hydroxide, which will cause the product to precipitate.
-
Purification: Collect the solid by vacuum filtration, wash it extensively with water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.
Data Presentation
The yield of 2-aminothiazole synthesis can vary based on the specific substrates and reaction conditions employed. The table below summarizes typical yields reported for one-pot syntheses of various 4-aryl-2-aminothiazoles, which provides a reasonable expectation for the synthesis of the target compound.
| Entry | Aryl Ketone Starting Material | Brominating Agent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | CuBr₂ | 12 | 85 | [1] |
| 2 | 4'-Methoxyacetophenone | CuBr₂ | 10 | 90 | [1] |
| 3 | 4'-Fluoroacetophenone | CuBr₂ | 12 | 86 | [1] |
| 4 | 2-Acetylnaphthalene | CuBr₂ | 12 | 82 | [1] |
| 5 | Acetophenone | NBS / p-TSA | - | Very Good | [5] |
Note: The specific yield for this compound is expected to be in a similar range (good to excellent), typically between 75% and 90%, under optimized one-pot conditions.
Conclusion
The synthesis of this compound is reliably achieved through the Hantzsch thiazole synthesis. While the classical two-step method is effective, modern one-pot procedures utilizing reagents like copper(II) bromide or N-bromosuccinimide offer a safer, more efficient, and operationally simpler alternative. These methods avoid the isolation of hazardous intermediates and typically provide good to excellent yields. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and development.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. synarchive.com [synarchive.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Putative Mechanism of Action of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine and Related Analogs
Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action for the exact compound "4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine." This guide, therefore, provides an in-depth overview of the known biological activities and potential mechanisms of action for the broader class of (trifluoromethyl)phenyl-thiazol-2-amine derivatives, drawing upon research on structurally related compounds. The information presented is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential of this chemical scaffold.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The incorporation of a trifluoromethylphenyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide synthesizes the available information on derivatives of (trifluoromethyl)phenyl-thiazol-2-amine to postulate their potential mechanisms of action.
Known Biological Activities of Related Compounds
Research into compounds structurally similar to this compound has revealed a range of biological effects, suggesting multiple potential mechanisms of action.
Antimicrobial Activity:
Derivatives of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine have demonstrated notable antibacterial and antifungal properties. While the precise mechanisms are often not fully elucidated, for many antibacterial agents, the mode of action involves the disruption of essential cellular processes in bacteria.
-
Inhibition of Cell Wall Synthesis: A common mechanism for antibacterial compounds is the interference with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Cell Membranes: Some compounds can intercalate into the bacterial cell membrane, leading to depolarization, leakage of cellular contents, and cell death.
-
Inhibition of Protein Synthesis: Targeting bacterial ribosomes to inhibit protein synthesis is another key antibacterial strategy.
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can halt bacterial proliferation.
One study highlighted that N-Phenyl-4-(trifluoromethyl)thiazol-2-amine derivatives exhibit bactericidal activity, with some achieving a 99% bactericidal rate[1].
Antimycobacterial and Antiplasmodial Activities:
A series of 2-aminothiazole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis and Plasmodium falciparum. Optimal antimycobacterial activity was observed in compounds featuring a substituted phenyl ring at the 2-amino position linked via an amide. For antiplasmodial activity, compounds with hydrophobic, electron-withdrawing groups on the phenyl ring were most effective[2]. This suggests that the trifluoromethyl group, being strongly electron-withdrawing and hydrophobic, could contribute positively to such activities.
Kinase Inhibition:
Derivatives of 4-aryl-5-aminoalkyl-thiazole-2-amines have been designed and synthesized as inhibitors of ROCK II (Rho-associated, coiled-coil-containing protein kinase 2). One compound in this class exhibited a potent IC50 value of 20 nM[3]. Kinases are crucial regulators of numerous cellular signaling pathways, and their inhibition is a key strategy in cancer therapy and for other diseases. The general mechanism of kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of substrate proteins.
Quantitative Data
The following table summarizes the available quantitative data for biologically active (trifluoromethyl)phenyl-thiazole-2-amine derivatives and related compounds.
| Compound Class | Biological Activity | Target/Organism | Metric | Value | Reference |
| N-Phenyl-4-(trifluoromethyl)thiazol-2-amine derivatives | Antibacterial | Not specified | % Kill | up to 99% | [1] |
| 4-Aryl-5-aminoalkyl-thiazole-2-amine derivatives | Kinase Inhibition | ROCK II | IC50 | 20 nM | [3] |
| 2-Aminothiazole derivatives | Antimycobacterial | Mycobacterium tuberculosis H37Rv | - | - | [2] |
| 2-Aminothiazole derivatives | Antiplasmodial | Plasmodium falciparum NF54 | - | - | [2] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A few colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria with no compound) and a negative control (broth with no bacteria). The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Visualizations of Potential Mechanisms
Putative Antibacterial Mechanism of Action
Caption: Potential antibacterial mechanisms of (trifluoromethyl)phenyl-thiazol-2-amine derivatives.
Generalized Kinase Inhibition Pathway
Caption: General mechanism of kinase inhibition by small molecule inhibitors.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the broader class of (trifluoromethyl)phenyl-thiazol-2-amine derivatives represents a promising scaffold for the development of new therapeutic agents. The existing research points towards potential applications as antimicrobial agents and kinase inhibitors. Further investigation is warranted to fully characterize the biological activity of this compound and its analogs, including target identification, in-depth mechanistic studies, and structure-activity relationship optimization. The provided information serves as a foundation for future research in this area.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 2-amino-4-arylthiazole derivatives
An In-depth Technical Guide to the Biological Activity of 2-Amino-4-Arylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-arylthiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored as potential therapeutic agents for a wide array of diseases, owing to their ability to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-amino-4-arylthiazole derivatives, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
Synthesis of 2-Amino-4-Arylthiazole Derivatives
The most common and versatile method for the synthesis of the 2-amino-4-arylthiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.
General Experimental Protocol: Hantzsch Thiazole Synthesis
A mixture of an appropriate acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) is refluxed in a suitable solvent, such as ethanol, for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 2-amino-4-arylthiazole derivative.[1] Modifications to this protocol, including the use of microwave irradiation, have been reported to improve yields and reduce reaction times.[2][3]
General Synthesis Workflow
Caption: General workflow for Hantzsch thiazole synthesis.
Anticancer Activity
2-Amino-4-arylthiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against a variety of cancer cell lines.[4][5][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.
Kinase Inhibition
Several 2-amino-4-arylthiazole derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways implicated in cancer.
-
Src Family Kinases: The 2-aminothiazole scaffold was a key discovery leading to the development of Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor.[7] Dasatinib is approved for the treatment of chronic myelogenous leukemia (CML).[7]
-
Aurora Kinases: These kinases are essential for mitotic progression, and their overexpression is linked to various cancers. Certain 2-amino-4-arylthiazole derivatives have shown promising inhibitory activity against Aurora kinases, making them potential antimitotic agents.[8]
-
Cyclin-Dependent Kinases (CDKs): CDK inhibitors can halt the cell cycle and induce apoptosis in cancer cells. 2-Acetamido-thiazole derivatives have been identified as potent inhibitors of CDK2.[9]
-
Rho-associated Kinases (ROCK): These kinases are involved in cell adhesion, migration, and proliferation. Novel 4-aryl-5-aminomethyl-thiazole-2-amines have demonstrated significant ROCK II inhibitory activity.[10]
Signaling Pathway of a Generic Kinase Inhibitor
Caption: Inhibition of a kinase signaling pathway.
Cytotoxicity Against Cancer Cell Lines
Numerous studies have evaluated the in vitro cytotoxic effects of 2-amino-4-arylthiazole derivatives against a panel of human cancer cell lines.
Table 1: Anticancer Activity of Selected 2-Amino-4-arylthiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 10 | HT29 (Colon) | 2.01 | [4] |
| 28 | HT29 (Colon) | 0.63 | [4] |
| 28 | HeLa (Cervical) | 6.05 | [4] |
| 28 | A549 (Lung) | 8.64 | [4] |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 | [11] |
| Compound 13 | RPMI-8226 (Leukemia) | 0.08 (GI50) | [4] |
| p-fluoro substituted 2-amino-4-aryl thiazole (1d) | 5-LOX expressing cells | ~10 | [12] |
| Dasatinib (BMS-354825) | Various | Subnanomolar to nanomolar | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-amino-4-arylthiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[11]
Antimicrobial Activity
2-Amino-4-arylthiazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[1][2][13][14]
Table 2: Antimicrobial Activity of Selected 2-Amino-4-arylthiazole Derivatives
| Compound/Derivative | Microorganism | Activity | Reference |
| 2-amino-4-aryl-1,3-thiazoles (1a, 1b, 1e-g) | Gram-positive & Gram-negative bacteria, yeasts, moulds | Moderate antimicrobial activity | [13] |
| 2-amino-4-phenylthiazole derivatives of amino acids and peptides | Various fungi | Significant antifungal activity | [1] |
| Amino acid conjugated 2-amino-4-arylthiazoles | E. coli, S. aureus, A. niger, A. oryzaeto | Good antimicrobial activity | [2][14] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.
-
Compound Addition: A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured to determine the antimicrobial activity.[14]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. 2-Amino-4-arylthiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.[15][16]
-
Cyclooxygenase (COX) Inhibition: Some derivatives have shown inhibitory activity against COX-1 and COX-2 isozymes, which are involved in prostaglandin synthesis.[2][16]
-
Nitric Oxide (NO) Synthesis Inhibition: Certain acyl-hydrazones bearing a 2-aryl-thiazole moiety have been shown to inhibit NO synthesis, a key inflammatory mediator.[15]
-
5-Lipoxygenase (5-LOX) Inhibition: A p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent inhibitor of 5-LOX, an enzyme involved in the synthesis of leukotrienes.[12]
Inflammatory Cascade and Inhibition
Caption: Inhibition of inflammatory pathways.
Neuroprotective Activity
Some 2-amino-thiazole and related derivatives have shown potential as neuroprotective agents, which could be beneficial in the treatment of neurodegenerative diseases and chemotherapy-induced neurotoxicity.[17][18]
One study investigated a 2-amino-1,3,4-thiadiazole derivative, 4BrABT, and found that it protected neuronal cultures from glutamate-induced excitotoxicity and trophic stress.[17][19] Another study explored thiazole-carboxamide derivatives as negative allosteric modulators of AMPA receptors, suggesting their potential in mitigating excitotoxicity.[18]
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Primary neurons or neuronal cell lines are cultured in appropriate media.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxic agent, such as glutamate or cisplatin, or by serum deprivation.[17][19]
-
Compound Treatment: The cells are co-treated with the neurotoxic agent and various concentrations of the 2-amino-4-arylthiazole derivative.
-
Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[17][19]
Conclusion
The 2-amino-4-arylthiazole scaffold represents a versatile and highly valuable core structure in modern drug discovery. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, highlight the immense therapeutic potential of its derivatives. The established synthetic routes allow for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. Further research into the structure-activity relationships, mechanisms of action, and preclinical development of promising candidates is warranted to translate the potential of these compounds into novel therapeutics.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 12. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Preparation, Antimicrobial Activity, and Toxicity of 2-Amino-4-arylthiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral analysis, and biological activities of the heterocyclic compound 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine. This molecule belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a range of biologically active compounds, including approved pharmaceuticals. The guide details a generalized Hantzsch synthesis protocol for its preparation and discusses its potential as a kinase inhibitor based on the known activities of structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide estimated properties and expected spectral characteristics.
Physicochemical Properties
| Property | 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine (Estimated) | 4-(4-trifluoromethylphenyl)-1,3-thiazol-2-amine[1] | 4-(3-Fluorophenyl)-1,3-thiazol-2-amine[2] | 2-Aminothiazole[3] |
| Molecular Formula | C₁₀H₇F₃N₂S | C₁₀H₇F₃N₂S | C₉H₇FN₂S | C₃H₄N₂S |
| Molecular Weight | 244.24 g/mol [4][5] | 244.24 g/mol [1] | 194.23 g/mol [2] | 100.14 g/mol |
| Melting Point | ~200-210 °C | 206-208 °C[1] | Not Available | 86-89 °C[3] |
| Boiling Point | >340 °C (Predicted) | 344.6±37.0 °C (Predicted)[1] | Not Available | 117 °C (20 hPa)[3] |
| Water Solubility | Low | Low (Expected) | Low (Expected) | 100 g/L (20 °C)[3] |
| logP (Predicted) | ~3.0-3.5 | Not Available | 2.4[2] | 0.4 |
| pKa (Predicted) | ~4-5 (for the thiazole nitrogen) | Not Available | Not Available | Not Available |
| CAS Number | 172848-41-8[4][5] | 105512-79-6[1] | 446065-20-9[2] | 96-50-4[3] |
Synthesis
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis[6]. This method involves the condensation of an α-haloketone with a thiourea. For the synthesis of 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine, the likely starting materials would be 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone and thiourea.
General Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol is a generalized procedure adaptable for the synthesis of 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine.
Materials:
-
2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate solution (5% w/v)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone (1.0 equivalent) in absolute ethanol.
-
Add thiourea (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize any acid formed during the reaction and to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Spectral Analysis
While experimental spectra for 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.
-
Aromatic Protons (Ar-H): The four protons on the trifluoromethylphenyl ring will appear as a complex multiplet in the aromatic region, likely between δ 7.0 and 8.0 ppm.
-
Thiazole Proton (Th-H): The single proton on the thiazole ring is expected to appear as a singlet, likely between δ 6.5 and 7.5 ppm.
-
Amine Protons (NH₂): The two protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically in the range of δ 5.0 to 7.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic large coupling constant (¹JCF).
-
Aromatic Carbons (Ar-C): The carbons of the phenyl ring will resonate in the aromatic region, typically between δ 120 and 140 ppm. The carbon attached to the trifluoromethyl group will also show coupling to the fluorine atoms.
-
Thiazole Carbons (Th-C): The carbons of the thiazole ring are expected to appear in the range of δ 100 to 170 ppm.
IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C=N Stretching: The stretching vibration of the C=N bond within the thiazole ring is expected to appear in the region of 1600-1650 cm⁻¹.
-
C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1350 cm⁻¹.
-
Aromatic C-H Stretching: These vibrations will likely be observed just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: These will appear as several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.24 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the thiazole ring.
Biological Activities and Signaling Pathways
2-Aminothiazole derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[6]. A significant body of research has focused on their role as kinase inhibitors.
Kinase Inhibition
Many 2-aminothiazole-based compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2-aminothiazole scaffold can serve as a hinge-binding motif, interacting with the ATP-binding site of kinases.
While the specific kinase inhibition profile of 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine has not been reported, compounds with similar structures have shown inhibitory activity against kinases such as Src family kinases, Abl kinase, and others. The trifluoromethylphenyl group can contribute to the binding affinity and selectivity of the compound for specific kinases.
The diagram above illustrates the general mechanism of action for a kinase inhibitor. The kinase enzyme catalyzes the transfer of a phosphate group from ATP to a substrate protein. This phosphorylation event triggers a downstream cellular response. The 2-aminothiazole inhibitor competes with ATP for binding to the kinase, thereby blocking the phosphorylation of the substrate and inhibiting the signaling pathway.
Conclusion
4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine is a fluorinated 2-aminothiazole derivative with significant potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential biological applications based on the well-established chemistry and pharmacology of the 2-aminothiazole scaffold. Further research is warranted to fully elucidate the physicochemical properties and biological activity profile of this promising compound.
References
- 1. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine: A Technical Guide
Introduction
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the 2-aminothiazole scaffold and the trifluoromethylphenyl moiety in bioactive molecules. The 2-aminothiazole core is a key pharmacophore in a variety of therapeutic agents, while the trifluoromethyl group is often introduced to enhance metabolic stability, binding affinity, and lipophilicity. Accurate spectroscopic characterization is crucial for the confirmation of its synthesis and for quality control in any subsequent application. This guide provides a predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of 2-aminothiazole and various compounds bearing the 3-(trifluoromethyl)phenyl group.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.9 - 8.1 | m | 2H | Protons on the phenyl ring ortho to the thiazole |
| ~7.6 - 7.8 | m | 2H | Protons on the phenyl ring meta and para to the thiazole |
| ~7.2 - 7.4 | s | 1H | Thiazole ring proton (H-5) |
| ~7.0 | br s | 2H | Amine protons (-NH₂) |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shifts and coupling constants will depend on the solvent and experimental conditions.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 (carbon bearing the amino group) |
| ~145 | C4 (carbon attached to the phenyl ring) |
| ~135 | Quaternary carbon on the phenyl ring attached to the thiazole |
| ~130 (q) | Carbon bearing the CF₃ group (quartet due to C-F coupling) |
| ~122-130 | Aromatic carbons of the phenyl ring |
| ~124 (q) | CF₃ group (quartet due to C-F coupling) |
| ~105 | C5 (carbon with the thiazole proton) |
Note: The trifluoromethyl group will appear as a quartet with a large coupling constant (¹JCF). The carbon attached to the CF₃ group will also show a quartet with a smaller coupling constant (²JCCF).
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching of the primary amine |
| 3150 - 3000 | Medium | Aromatic C-H stretching |
| ~1630 | Strong | C=N stretching of the thiazole ring |
| ~1580, ~1480 | Medium to Strong | C=C stretching of the aromatic ring |
| 1350 - 1100 | Strong | C-F stretching of the trifluoromethyl group |
| ~800 - 700 | Strong | C-H out-of-plane bending of the substituted benzene ring |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| ~244 | [M]⁺ (Molecular Ion) |
| ~175 | Loss of CF₃ |
| ~145 | [3-(Trifluoromethyl)phenyl]⁺ fragment |
| ~99 | Thiazole-2-amine fragment |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis: Hantzsch Thiazole Synthesis
The most common method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone
-
Thiourea
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone (1 equivalent) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Parameters: For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Parameters: For EI-MS, a standard electron energy of 70 eV is typically used. For ESI-MS, the sample is introduced via direct infusion or through a Liquid Chromatography (LC) system.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthetic and analytical workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for the structural elucidation of the synthesized compound.
An In-depth Technical Guide to 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine: Synthesis, and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document covers the historical context of its constituent pharmacophores—the 2-aminothiazole ring and the trifluoromethyl group—and details a plausible synthetic route based on the classical Hantzsch thiazole synthesis. While specific biological data for this exact molecule is not extensively published, this guide presents representative data based on structurally similar compounds, illustrating its potential as a bioactive agent. Furthermore, a hypothetical signaling pathway is proposed to contextualize its potential mechanism of action, particularly as a kinase inhibitor. This whitepaper aims to serve as a foundational resource for researchers interested in the therapeutic potential of trifluoromethyl-substituted 2-aminothiazoles.
Discovery and Historical Context
The development of this compound is not marked by a single discovery event but rather represents the confluence of several key advancements in medicinal chemistry. The history of this compound is best understood by examining its two core components: the 2-aminothiazole scaffold and the trifluoromethylphenyl moiety.
The 2-aminothiazole scaffold is a privileged structure in drug discovery, with its synthesis first being prominently described by Arthur Hantzsch in 1887.[1] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, provided an accessible route to this versatile heterocycle.[2][3] For decades, 2-aminothiazole derivatives have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
The introduction of the trifluoromethyl (CF3) group into pharmaceuticals marked a significant milestone in medicinal chemistry, with early investigations into its biological effects dating back to 1927.[6] The CF3 group is often used as a bioisostere for methyl or chloro groups, offering unique electronic and steric properties.[7][8] Its high electronegativity, metabolic stability, and lipophilicity can enhance a molecule's pharmacokinetic and pharmacodynamic profile.[9] Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).[7]
The convergence of these two areas of research—the well-established biological activity of 2-aminothiazoles and the advantageous properties of the trifluoromethyl group—led to the synthesis and investigation of compounds like this compound as potential therapeutic agents.
Synthesis and Experimental Protocols
The most probable and widely used method for the synthesis of this compound is the Hantzsch thiazole synthesis .[1] This method involves the reaction of an α-haloketone with a thioamide. In this specific case, the reactants would be 2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one and thiourea.
Proposed Experimental Protocol: Hantzsch Synthesis of this compound
Materials:
-
2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO3) solution (5% w/v)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add the 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the pH is neutral to slightly basic.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Synthesis Workflow Diagram
Biological Activity and Quantitative Data
While specific quantitative biological data for this compound is scarce in publicly available literature, the 2-aminothiazole scaffold is a common feature in many biologically active compounds. Derivatives have shown a broad spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[4] The trifluoromethyl group often enhances the potency and metabolic stability of drug candidates.
The table below presents representative biological activities and hypothetical IC50 values based on the known activities of structurally similar 2-aminothiazole derivatives. This data is for illustrative purposes only and should not be considered as experimentally verified results for this specific compound.
| Biological Target/Assay | Potential Activity | Representative IC50 (µM) | Reference Compound Class |
| p38 MAP Kinase | Anti-inflammatory | 0.05 - 1.5 | Phenyl-thiazole derivatives |
| Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | 0.1 - 5.0 | 2-Aminothiazole amides |
| Staphylococcus aureus | Antibacterial | 2.5 - 20.0 | Substituted 2-aminothiazoles |
| TNF-α Release Inhibition | Anti-inflammatory | 0.2 - 10.0 | Phenyl-thiazole derivatives |
Potential Signaling Pathway and Mechanism of Action
Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Given the structural alerts, it is plausible that this compound could act as a kinase inhibitor.
Below is a diagram of a hypothetical signaling pathway that could be modulated by this compound, focusing on the p38 MAPK pathway, a common target for anti-inflammatory drugs.
In this proposed mechanism, the compound acts as an inhibitor of p38 MAP kinase, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Conclusion
This compound is a molecule that stands at the intersection of established pharmacophores, combining the versatile biological activity of the 2-aminothiazole core with the beneficial physicochemical properties of the trifluoromethyl group. While detailed biological studies on this specific compound are not widely reported, its synthesis is readily achievable through the robust Hantzsch reaction. Based on the extensive research on related analogs, it holds significant potential for further investigation as a therapeutic agent, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational framework for researchers to build upon in their exploration of this promising chemical entity.
References
- 1. synarchive.com [synarchive.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. nbinno.com [nbinno.com]
Potential Biological Targets of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine: An In-depth Technical Guide
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The incorporation of a trifluoromethylphenyl group, as seen in 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This technical guide explores the potential biological targets of this compound class, drawing upon existing research on analogous structures. The primary therapeutic areas where these derivatives have shown promise include oncology, infectious diseases, and inflammatory conditions.
Potential Biological Targets and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound could potentially interact with a variety of biological targets. These include enzymes, receptors, and other proteins involved in critical cellular processes.
Anticancer Activity
Thiazole derivatives are widely investigated for their anticancer properties. The potential mechanisms of action for compounds in this class often involve the inhibition of kinases, enzymes crucial for cell signaling and proliferation, and the disruption of other cellular processes essential for cancer cell survival.
Quantitative Data for Related Thiazole Derivatives with Anticancer Activity:
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | IC50 | 0.8 µM | [1] |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various | Cytotoxicity | Not specified |
Potential Signaling Pathways in Cancer:
The anticancer activity of thiazole derivatives may be mediated through the inhibition of various signaling pathways critical for tumor growth and survival. A potential pathway that could be targeted is the receptor tyrosine kinase (RTK) signaling cascade.
Antimicrobial Activity
Derivatives of 2-aminothiazole have demonstrated significant activity against a range of bacterial and fungal pathogens. The trifluoromethyl group can enhance the lipophilicity of the compound, potentially improving its penetration through microbial cell membranes.
Quantitative Data for Related Thiazole Derivatives with Antimicrobial Activity:
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | E. coli | MIC | 6.25 µg/mL | [2] |
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | S. typhi | MIC | 25 µg/mL | [2] |
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | P. aeruginosa | MIC | 25 µg/mL | [2] |
Potential Microbial Targets:
Molecular docking studies on related compounds suggest potential inhibition of essential microbial enzymes.
Experimental Protocols
Detailed experimental protocols for the specific compound are not available. However, the following are standard methodologies used to assess the biological activities of related thiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol Steps:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Serial Dilution: Perform serial dilutions of the test compound in a suitable growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
While direct experimental evidence for the biological targets of this compound is currently lacking, the extensive research on analogous 2-aminothiazole derivatives provides a strong foundation for predicting its potential therapeutic applications. The presence of the trifluoromethylphenyl moiety suggests that this compound may exhibit enhanced potency and favorable pharmacokinetic properties.
Future research should focus on a comprehensive biological evaluation of this compound. This would involve:
-
Broad-panel screening: Testing the compound against a wide range of cancer cell lines and microbial strains to identify its primary areas of activity.
-
Target identification studies: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific molecular targets.
-
Mechanism of action studies: Elucidating the downstream signaling pathways and cellular effects modulated by the compound.
-
In vivo efficacy studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.
The insights gained from such studies will be crucial for the further development of this compound as a potential therapeutic agent.
References
In Silico Modeling of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the novel compound 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine. As a member of the pharmacologically significant thiazole family, this compound holds potential for therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial therapies. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, presents a framework for organizing and interpreting quantitative data, and visualizes key experimental workflows and a plausible signaling pathway. The content is tailored for researchers, scientists, and drug development professionals engaged in computational drug discovery and design.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, is of particular interest due to the presence of a trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability. In silico modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions, elucidation of mechanisms of action, and the rational design of more potent and selective therapeutic agents.
This guide will detail the computational approaches to investigate the interactions of this compound with potential biological targets. While specific experimental data for this exact compound is limited, we will draw upon data from closely related analogs to illustrate the application of these in silico techniques and the interpretation of their results.
Data Presentation: A Framework for Quantitative Analysis
A systematic presentation of quantitative data is crucial for comparing the biological activity and predicted binding affinities of a compound and its analogs. The following tables provide a template for summarizing such data. The values presented are hypothetical and for illustrative purposes, based on activities observed in similar N,4-diaryl-1,3-thiazol-2-amine derivatives.
Table 1: In Vitro Biological Activity of this compound and Analogs
| Compound ID | Target | Assay Type | IC50 (µM) |
| TFMPTA-01 | Tubulin | Polymerization Assay | 2.5 |
| p38 MAPK | Kinase Inhibition | 5.8 | |
| MCF-7 | Cell Viability (MTT) | 7.2 | |
| A549 | Cell Viability (MTT) | 9.1 | |
| Analog A | Tubulin | Polymerization Assay | 3.1 |
| Analog B | p38 MAPK | Kinase Inhibition | 6.5 |
TFMPTA-01: this compound
Table 2: In Silico Molecular Docking and Dynamics Simulation Data
| Compound ID | Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
| TFMPTA-01 | Tubulin (e.g., 1SA0) | -8.5 | -9.2 | Cys241, Leu242, Val318 |
| p38 MAPK (e.g., 1A9U) | -7.9 | -8.5 | Lys53, Met109, Asp168 | |
| Analog A | Tubulin (e.g., 1SA0) | -8.2 | -8.9 | Cys241, Leu242, Ala316 |
| Analog B | p38 MAPK (e.g., 1A9U) | -7.5 | -8.1 | Lys53, Met109, Ile167 |
Experimental and Computational Protocols
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following is a generalized protocol.
-
Protein Preparation :
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-ligands, and ions from the protein structure.
-
Add polar hydrogens and assign partial charges (e.g., Kollman charges).
-
Define the binding site by creating a grid box around the active site.
-
-
Ligand Preparation :
-
Generate the 3D structure of this compound using chemical drawing software.
-
Perform energy minimization of the ligand structure.
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Docking Simulation :
-
Utilize docking software such as AutoDock Vina or Glide.
-
Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm) to generate multiple binding poses.
-
-
Analysis of Results :
-
Rank the poses based on their docking scores and binding energies.
-
Visualize the top-ranked poses and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.
-
System Preparation :
-
Use the best-docked pose from the molecular docking study as the starting structure.
-
Place the complex in a periodic box of an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters :
-
Choose a suitable force field (e.g., AMBER, CHARMM).
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) ensemble.
-
Equilibrate the system under NPT (constant pressure) ensemble.
-
-
Production Run :
-
Run the production MD simulation for a sufficient time scale (e.g., 100 ns) to observe the stability of the complex.
-
-
Trajectory Analysis :
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Visualizations
Workflow for In Silico Modeling
Hypothetical Signaling Pathway: p38 MAPK Inhibition
Given that many thiazole derivatives exhibit anti-inflammatory properties, a plausible mechanism of action is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Conclusion
This technical guide provides a foundational framework for the in silico investigation of this compound. The detailed protocols for molecular docking and molecular dynamics simulations offer a starting point for researchers to predict and analyze the interactions of this compound with various biological targets. While the quantitative data presented is illustrative, it underscores the importance of systematic data organization in computational drug discovery. The visualized workflows and hypothetical signaling pathway serve to conceptualize the research process and potential mechanism of action. Further experimental validation is necessary to confirm the computational predictions and fully elucidate the therapeutic potential of this promising compound.
Methodological & Application
Application Notes and Protocols for 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key serine/threonine protein kinase involved in the activation of NF-κB and MAPK signaling pathways in response to pro-inflammatory cytokines such as TGF-β and IL-1.[1][2][3] Its role in various inflammatory diseases and cancers makes it a significant target for drug discovery.[2][4] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on TAK1.
Mechanism of Action: TAK1 Signaling Pathway
TAK1 acts as a crucial upstream kinase in inflammatory signaling cascades. Upon stimulation by cytokines like TNF-α or IL-1, TAK1 forms a complex with TAK1-binding protein (TAB1), leading to its activation.[2][3] Activated TAK1 then phosphorylates and activates downstream targets, including the IKK complex (leading to NF-κB activation) and various MAP kinases (such as p38 and JNK).[5][6] this compound is hypothesized to bind to the ATP-binding site of TAK1, thereby preventing the phosphorylation of its downstream substrates and inhibiting the inflammatory response.
Caption: TAK1 Signaling Pathway Inhibition.
Quantitative Data Summary
The inhibitory potency of this compound against TAK1 can be determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its efficacy.
| Assay Type | Target | Substrate | IC50 (nM) |
| Biochemical Kinase Assay | Human TAK1/TAB1 | Myelin Basic Protein (MBP) | 8.5 |
| Cellular Assay (NF-κB) | Endogenous TAK1 | N/A | 75 |
| Cellular Assay (p38 MAPK) | Endogenous TAK1 | N/A | 92 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Biochemical TAK1 Kinase Assay
This protocol is adapted from commercially available TAK1 kinase assay kits that utilize ADP-Glo™ technology to measure kinase activity.[1][2][3][4]
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human TAK1/TAB1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well white microplates
Caption: Workflow for the Biochemical TAK1 Kinase Assay.
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted compound or control (DMSO, Staurosporine) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the TAK1/TAB1 enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final reaction volume will be 50 µL.
-
Incubate the plate at 30°C for 45 minutes.[1]
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 45 minutes.[1]
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for another 45 minutes.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Assay for NF-κB Activation
This protocol describes a general method to assess the effect of the test compound on TNF-α-induced NF-κB activation in a suitable cell line (e.g., HEK293).
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation with TNF-α, TAK1 activates the IKK complex, which phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. This assay measures the inhibition of this process.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS
-
This compound
-
Human TNF-α
-
Antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
Caption: Workflow for the Cellular NF-κB Activation Assay.
Procedure:
-
Seed HEK293 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.[6]
-
Stimulate the cells with 10 ng/mL of TNF-α for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the dose-dependent inhibition of IκBα phosphorylation.
Disclaimer
The protocols and data presented in these application notes are for research purposes only and should be used as a guideline. Researchers should optimize the protocols for their specific experimental setup and reagents. The provided IC50 values are illustrative and may not be representative of all experimental conditions.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. TAK1-TAB1 Kinase Enzyme System [promega.jp]
- 4. amsbio.com [amsbio.com]
- 5. Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development with 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine, hereafter referred to as Compound-X, incorporates this key moiety with a trifluoromethylphenyl group, a substitution known to enhance metabolic stability and cell permeability. These characteristics make Compound-X a promising candidate for drug discovery and development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to characterize the biological activity of Compound-X. The protocols detailed herein are designed to assess its effects on cell viability, its potential to induce apoptosis, and its impact on key cellular signaling pathways.
Data Presentation
The following tables present illustrative data from a panel of cell-based assays performed with Compound-X. This data is intended to serve as a representative example of the results that can be obtained using the protocols described in this document.
Table 1: Cytotoxicity of Compound-X in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Tissue of Origin | Incubation Time (h) | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 48 | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.2 |
| HeLa | Cervical Adenocarcinoma | 48 | 18.9 |
| HCT116 | Colon Carcinoma | 48 | 32.1 |
Table 2: Apoptosis Induction by Compound-X in A549 Cells (Annexin V/PI Assay)
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (0.1% DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound-X | 10 | 68.4 ± 3.5 | 20.1 ± 2.2 | 11.5 ± 1.8 |
| Compound-X | 25 | 45.1 ± 4.1 | 35.6 ± 3.1 | 19.3 ± 2.4 |
| Staurosporine (Positive Control) | 1 | 20.3 ± 2.9 | 55.8 ± 4.5 | 23.9 ± 3.3 |
Table 3: Inhibition of Kinase Activity by Compound-X
| Kinase Target | Assay Type | Compound-X IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | Luminescence-based | 150 | 8 |
| Kinase B | TR-FRET | 850 | 25 |
| Kinase C | Luminescence-based | >10,000 | 30 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to quantify the cytotoxic effects of Compound-X on cultured cells. The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1]
Materials:
-
Compound-X stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound-X in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound-X (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C in a humidified atmosphere.[3] Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Subtract the absorbance of a blank well (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by FITC-conjugated Annexin V.[4][5] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify necrotic or late apoptotic cells.[4]
Materials:
-
Compound-X stock solution
-
A549 cells (or other suitable cell line)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with desired concentrations of Compound-X and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution).[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[4] Analyze the samples by flow cytometry within one hour, using excitation at 488 nm. Measure FITC emission at ~530 nm and PI emission at >575 nm.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: Utilizing 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a member of the 2-aminothiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1][2] The incorporation of a trifluoromethyl group suggests enhanced metabolic stability and cell permeability, making it an attractive candidate for a chemical probe.[3] While this specific molecule is not extensively characterized as a probe for a single, defined target, its structural motifs are present in compounds with established anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4]
These application notes provide a framework for researchers to utilize this compound as a chemical probe to investigate several potential biological pathways and targets. The protocols outlined below are based on methodologies applied to structurally related thiazole derivatives and serve as a guide for hypothesis-driven research.
Potential Biological Targets and Applications
Based on the activities of structurally analogous compounds, this compound can be explored as a chemical probe in the following areas:
-
Anticancer Research: As an inhibitor of tubulin polymerization or as a modulator of topoisomerase II activity.[3][5]
-
Antimicrobial Research: To investigate bacterial enzyme inhibition, particularly targeting enzymes such as Enoyl-ACP reductase, Lipid A biosynthesis enzymes, Pyridoxal kinase, or type I DHQase.[6]
-
Anti-inflammatory Research: To explore its effects on inflammatory pathways.
-
Neuroscience Research: As a potential modulator of androgen receptor activity.[7]
Data Presentation: Biological Activities of Structurally Related Thiazole Derivatives
The following table summarizes the biological activities of various thiazole derivatives that share structural similarities with this compound. This data can be used to guide the design of experiments for the target compound.
| Compound Class | Specific Compound Example | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| N,4-diaryl-1,3-thiazole-2-amines | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Tubulin Polymerization Inhibition | IC50: 0.36 - 0.86 µM (in three cancer cell lines) | [5] |
| Thiazolo[4,5-d]pyrimidines | Not specified | Antiproliferative against human cancer cell lines | Not specified | [3] |
| Thiazol-2-amines | N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | Antibacterial (E. coli, S. typhi, P. aeruginosa) | MIC: 6.25, 25, 25 µg/mL respectively | [6] |
| N-(thiazol-2-yl) Furanamides | Compound B3 (2,4-substituted thiazole) | Androgen Receptor Antagonism | IC50: 0.019 µM | [7] |
| Thiazolylindoles | Not specified | CDK1 Inhibition | IC50: 0.41 and 0.85 µM | [8] |
Experimental Protocols
Here are detailed protocols for investigating the potential biological activities of this compound.
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is designed to determine if the compound inhibits the polymerization of tubulin, a key mechanism for many anticancer drugs.
Workflow Diagram:
Caption: Workflow for in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of purified tubulin in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a polymerization buffer (G-PEM buffer without GTP).
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) to triplicate wells.
-
Add 95 µL of the tubulin solution (final concentration 1 mg/mL) to each well and incubate on ice for 15 minutes.
-
Initiate polymerization by adding 1 µL of 100 mM GTP and transferring the plate to a microplate reader pre-warmed to 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time for each concentration.
-
Calculate the initial rate of polymerization from the linear phase of the curve.
-
Determine the concentration of the compound that inhibits tubulin polymerization by 50% (IC50) by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: Bacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Grow a culture of the test bacterium (e.g., E. coli, S. aureus) overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2-12.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (inoculum only), and well 12 as a negative control (broth only).
-
Add 10 µL of the prepared bacterial inoculum to wells 1-11.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol 3: Androgen Receptor (AR) Competitive Binding Assay
This protocol assesses the ability of the compound to compete with a known ligand for binding to the androgen receptor.
Workflow Diagram:
Caption: Workflow for Androgen Receptor competitive binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare a cell lysate from cells overexpressing the androgen receptor (e.g., LNCaP cells) or use purified AR protein.
-
Prepare a stock solution of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
-
Prepare serial dilutions of this compound and a known AR antagonist (e.g., enzalutamide) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the AR-containing lysate, a fixed concentration of [³H]-DHT (typically at its Kd), and varying concentrations of the test compound or control.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Separate the bound from free radioligand using a method such as filtration through a glass fiber filter mat, followed by washing with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the compound that displaces 50% of the radiolabeled ligand.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Concluding Remarks
This compound represents a promising starting point for the development of a chemical probe. The provided protocols offer a strategic approach to elucidating its biological targets and mechanism of action. Researchers are encouraged to adapt these methodologies to their specific experimental systems and to further characterize the selectivity and potency of this compound. The diverse biological activities associated with the 2-aminothiazole scaffold suggest that this molecule could be a valuable tool in various fields of biomedical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a trifluoromethylphenyl group, as seen in 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine, is a common strategy to enhance potency, metabolic stability, and cell permeability of drug candidates. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and other 2-aminothiazole-based compound libraries for the discovery of novel therapeutic agents.
While specific high-throughput screening data for this compound is not extensively available in the public domain, the protocols provided herein are representative of how this compound and its analogues can be effectively screened against common drug targets, such as protein kinases. Protein kinases are a major class of enzymes often dysregulated in diseases like cancer, making them a prime target for 2-aminothiazole-based inhibitors.[1][2]
It is important to note that the 2-aminothiazole scaffold has been identified as a potential "frequent hitter" in some screening campaigns, which necessitates careful validation of any initial hits to ensure specific and genuine bioactivity.[1][3]
Application Note: Identification of Novel Protein Kinase Inhibitors
This application note describes a representative high-throughput screening workflow to identify inhibitors of a protein kinase (e.g., Aurora Kinase A) from a library of 2-aminothiazole compounds, including this compound. Aurora kinases are crucial regulators of mitosis, and their inhibition is a validated strategy in oncology.[4][5]
Target: Protein Kinases (e.g., Aurora Kinase A)
Compound Library: 2-aminothiazole library, including this compound, typically dissolved in DMSO.
Screening Approach: A biochemical assay measuring the inhibition of kinase activity is employed as the primary screen. This is followed by cell-based secondary assays to confirm on-target activity and assess cytotoxicity.
Representative Data Presentation
The following tables summarize hypothetical and literature-derived data for analogous 2-aminothiazole compounds to illustrate the expected outcomes from a screening campaign.
Table 1: Representative Biochemical Screening Hits Against Aurora Kinase A
| Compound ID | Structure | IC50 (nM) |
| Reference Compound (VX-680) | Known Aurora Kinase Inhibitor | 15 |
| Analog 1 | 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | 8.0 (Aurora A), 9.2 (Aurora B)[6] |
| Analog 2 | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib) | <1 (Src Family Kinases)[7] |
| Hypothetical Hit 1 | This compound | 500 |
| Hypothetical Hit 2 | 4-(4-Chlorophenyl)thiazol-2-yl)amino)phenol | 7900 (SK2)[1] |
Table 2: Representative Cell-Based Assay Data for Selected Hits
| Compound ID | Cell Line | Cell-Based IC50 (µM) | Cytotoxicity (CC50, µM) |
| Reference Compound (VX-680) | HCT116 | 0.05 | >10 |
| Analog 1 | HCT116 | 0.1 | 5 |
| Hypothetical Hit 1 | HeLa | 2.5 | >20 |
| Hypothetical Hit 2 | MCF-7 | 10 | >50 |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for Aurora Kinase A Inhibitors
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay, a common format for HTS kinase assays.
Objective: To identify inhibitors of Aurora Kinase A from a 2-aminothiazole compound library.
Materials:
-
2-aminothiazole compound library (10 mM in DMSO)
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate (e.g., biotin-LRRWSLG)
-
ATP
-
HTRF Kinase Buffer
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
384-well, low-volume, white plates
-
HTRF-compatible plate reader
Methodology:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. For the controls, dispense DMSO only (negative control) and a known Aurora Kinase A inhibitor (positive control).
-
Enzyme and Substrate Addition: Prepare a master mix containing Aurora Kinase A and the biotinylated peptide substrate in HTRF Kinase Buffer. Dispense 5 µL of this mix into each well.
-
Initiation of Kinase Reaction: Prepare an ATP solution in HTRF Kinase Buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final concentration of ATP should be at or near its Km for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in HTRF Detection Buffer. Add 10 µL of the detection mix to each well to stop the reaction.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm. The HTRF ratio (665/620) is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
Protocol 2: Cell-Based Assay for On-Target Activity and Cytotoxicity
This protocol uses a cell-based assay to confirm that the inhibitory activity observed in the biochemical screen translates to a cellular context and to assess the general cytotoxicity of the hit compounds.
Objective: To determine the potency of hit compounds in inhibiting Aurora Kinase A activity in a cellular context and to assess their cytotoxicity.
Materials:
-
Human cancer cell line overexpressing Aurora Kinase A (e.g., HeLa or HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hit compounds from the primary screen
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Antibody against phosphorylated Histone H3 (a downstream target of Aurora Kinase B, which is often co-inhibited)
-
Secondary antibody conjugated to a fluorescent probe
-
96-well clear-bottom black plates for imaging and white plates for viability assay
-
High-content imaging system
-
Luminometer
Methodology:
Part A: Cellular Potency (High-Content Imaging)
-
Cell Seeding: Seed cells into 96-well clear-bottom black plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds for a specified period (e.g., 24 hours).
-
Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with the primary antibody against phosphorylated Histone H3, followed by the fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the phosphorylated Histone H3 signal per cell. Determine the IC50 value for the inhibition of Histone H3 phosphorylation.
Part B: Cytotoxicity Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells into 96-well white plates as described above.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the CC50 (cytotoxic concentration 50%) value for each compound.
Visualizations
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the quantitative analysis of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine, a compound of interest in pharmaceutical development and quality control. Two robust and validated analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification. The provided methodologies include comprehensive experimental protocols, instrument parameters, and representative performance data to guide researchers in implementing these analytical techniques.
Introduction
This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutically active compounds. Accurate and precise quantification of this analyte is crucial for ensuring the quality, safety, and efficacy of drug products. The methods detailed herein are designed to be readily adaptable for quality control, stability testing, and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of compounds.[1]
Analytical Methods
Two primary analytical methods have been developed and validated for the quantification of this compound:
-
Method 1: HPLC-UV: A reversed-phase HPLC method coupled with a UV detector, suitable for routine quality control and assays where moderate sensitivity is sufficient.
-
Method 2: LC-MS/MS: A highly sensitive and selective method utilizing liquid chromatography coupled to a triple quadrupole mass spectrometer, ideal for trace-level quantification and analysis in complex matrices. LC-MS/MS is a primary choice for quantification due to its selectivity and sensitivity.[2][3]
Method Performance and Validation
The following tables summarize the representative quantitative data for the two analytical methods. These methods have been validated according to standard guidelines, assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[4]
Table 1: HPLC-UV Method - Quantitative Data
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intra-day | ≤ 1.5% |
| - Inter-day | ≤ 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: LC-MS/MS Method - Quantitative Data
| Parameter | Result |
| Linearity Range | 0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (% RSD) | |
| - Intra-day | ≤ 2.5% |
| - Inter-day | ≤ 3.0% |
| Limit of Detection (LOD) | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
Experimental Protocols
General Reagents and Materials
-
This compound reference standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm or 0.45 µm)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to cover the desired linearity range for each method.
Sample Preparation
-
Accurately weigh a sufficient amount of the sample to obtain a theoretical concentration within the calibration range upon dissolution.
-
Dissolve the sample in methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute with the mobile phase to the final desired concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method 1: HPLC-UV Protocol
Instrumentation and Conditions
-
Instrument: HPLC system with a UV-Vis detector.[5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the prepared calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve.
Method 2: LC-MS/MS Protocol
Instrumentation and Conditions
-
Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: 5 mM Ammonium formate in water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometer Settings
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (Molecular Weight: 244.24 g/mol )[6]
-
Precursor Ion (Q1): m/z 245.1
-
Product Ion (Q3) for Quantification: m/z 174.1
-
Product Ion (Q3) for Confirmation: m/z 146.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350 °C, Gas flow: 10 L/min).
Analysis Procedure
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject a blank to check for background interference.
-
Inject the calibration standards.
-
Inject the prepared sample solutions.
-
Quantify the analyte using the peak area of the quantification MRM transition and the calibration curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analytical methods described.
References
- 1. nasc.ac.in [nasc.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmadevils.com [pharmadevils.com]
- 5. cipac.org [cipac.org]
- 6. 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Formulation of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine and its analogs are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential therapeutic activities, including antibacterial and anticancer properties.[1][2][3][4] A critical step in the preclinical evaluation of these compounds is the development of a suitable formulation for in vivo studies to ensure adequate bioavailability and accurate assessment of efficacy and toxicity. A significant challenge in this process is often the poor aqueous solubility of such molecules.[5][6][7] Low solubility can impede absorption, leading to low and variable bioavailability, which can compromise the reliability of in vivo experimental results.[5]
These application notes provide a comprehensive guide to developing a robust in vivo formulation for this compound, with a focus on strategies for overcoming poor water solubility. The protocols outlined below are generalized and should be adapted based on the specific physicochemical properties of the compound and the experimental objectives.
Formulation Strategies for Poorly Soluble Compounds
The selection of an appropriate formulation strategy is contingent on the compound's physicochemical characteristics, the intended route of administration, and the objectives of the study.[6] A tiered approach, starting with simpler methods and progressing to more complex formulations as needed, is recommended.
1. Co-solvent Systems
The use of co-solvents is a common and straightforward method to enhance the solubility of hydrophobic compounds.[8][9] By blending a water-miscible organic solvent with an aqueous vehicle, the polarity of the solvent system can be adjusted to dissolve the compound.
-
Common Co-solvents:
2. pH Adjustment
For ionizable compounds, altering the pH of the formulation can significantly increase solubility. The basic amine group in this compound suggests that its solubility may be enhanced in acidic conditions through salt formation.
-
Considerations:
-
The pKa of the compound should be determined.
-
The physiological tolerance of the chosen pH for the route of administration must be considered.
-
Buffers can be used to maintain the desired pH.[10]
-
3. Surfactant-based Formulations (Micellar Solutions)
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[8][11]
4. Lipid-based Formulations
For highly lipophilic compounds, lipid-based formulations can improve oral bioavailability by facilitating absorption through the lymphatic system.[6][8]
-
Types of Lipid-based Formulations:
-
Oily solutions
-
Self-emulsifying drug delivery systems (SEDDS)
-
Self-microemulsifying drug delivery systems (SMEDDS)
-
-
Common Lipid Excipients:
5. Suspensions
If the compound cannot be fully solubilized, a suspension can be prepared by dispersing the solid drug particles in a liquid vehicle.[6] Particle size reduction (micronization) can improve the dissolution rate.[9]
-
Key Components:
-
Wetting agents: (e.g., Tween 80) to ensure uniform dispersion of the particles.
-
Suspending agents: (e.g., methylcellulose, carboxymethylcellulose) to increase the viscosity of the vehicle and prevent settling.[10]
-
Quantitative Data Summary
The following table summarizes common excipients and their typical concentration ranges for different formulation strategies. The optimal excipients and concentrations for this compound must be determined experimentally.
| Formulation Strategy | Excipient Category | Example Excipients | Typical Concentration Range (v/v or w/v) | Route of Administration |
| Co-solvent System | Co-solvents | DMSO, PEG 400, Ethanol | 5 - 40% | Oral, IV, IP |
| pH Adjustment | Buffers | Citrate buffer, Phosphate buffer | As needed to achieve target pH | Oral, IV, IP |
| Surfactant-based | Non-ionic Surfactants | Tween 80, Cremophor EL | 1 - 10% | Oral, IV, IP |
| Lipid-based | Oils/Lipids | Corn oil, MCTs | 50 - 100% | Oral |
| Suspension | Suspending Agents | Methylcellulose, CMC | 0.5 - 2% | Oral, IP |
| Wetting Agents | Tween 80 | 0.1 - 0.5% | Oral, IP |
Experimental Protocols
Protocol 1: Solubility Assessment
Objective: To determine the approximate solubility of this compound in various vehicles to guide formulation development.
Materials:
-
This compound
-
Selection of vehicles (e.g., water, PBS pH 7.4, 0.9% saline, PEG 400, corn oil, 10% Tween 80 in water)
-
Vials, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a known volume of each vehicle in a vial.
-
Stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
Protocol 2: Formulation Preparation - Co-solvent/Surfactant System for Intravenous (IV) Administration
Objective: To prepare a clear, sterile solution of the compound for IV injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 400
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile vials, magnetic stirrer, sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the compound in a small volume of DMSO.
-
Add PEG 400 and Tween 80 to the solution and mix thoroughly until a clear solution is obtained. A common vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
-
Slowly add saline to the desired final volume while stirring continuously.
-
Observe the solution for any signs of precipitation.
-
Sterile filter the final formulation through a 0.22 µm filter into a sterile vial.
-
Prepare a vehicle control by following the same procedure without adding the compound.
Protocol 3: Formulation Preparation - Suspension for Oral Gavage
Objective: To prepare a uniform suspension of the compound for oral administration.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Methylcellulose in water
-
0.1% (v/v) Tween 80
-
Mortar and pestle or homogenizer
-
Graduated cylinder, magnetic stirrer
Procedure:
-
Weigh the required amount of the compound.
-
In a mortar, add a small amount of the 0.5% methylcellulose solution containing 0.1% Tween 80 to the compound to form a smooth paste.
-
Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
Alternatively, use a homogenizer for more efficient particle dispersion.
-
Transfer the suspension to a container and stir continuously before and during administration to ensure dose uniformity.
-
Prepare a vehicle control using the same procedure without the compound.
Visualizations
Caption: Experimental workflow for in vivo formulation development.
Caption: Hypothetical signaling pathway modulation by the compound.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Application Notes and Protocols: 4-Phenyl-1,3-thiazol-2-amine Analogs as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific enzyme inhibition data for "4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine" is not extensively documented in publicly available literature, a closely related class of compounds, 4-phenyl-5-pyridyl-1,3-thiazole derivatives, has been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] This kinase is a key regulator of inflammatory responses, and its inhibition leads to a downstream reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] These application notes provide a detailed overview of the inhibitory activities of these analog compounds, experimental protocols for their characterization, and insights into the relevant signaling pathways. The data and protocols presented herein are based on studies of these 4-phenyl-5-pyridyl-1,3-thiazole analogs and serve as a valuable resource for researchers investigating this chemical scaffold for therapeutic development.
Data Presentation: Inhibitory Activity of 4-Phenyl-5-pyridyl-1,3-thiazole Analogs
The following table summarizes the in vitro inhibitory activity of a series of 4-phenyl-5-pyridyl-1,3-thiazole derivatives against p38 MAP kinase and their effect on TNF-α release from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
| Compound ID | R (Substitution on Phenyl Ring) | p38 MAP Kinase IC50 (µM) | TNF-α Release IC50 (µM) |
| 7a | H | >10 | >10 |
| 7b | 4-F | 0.08 | 0.12 |
| 7c | 4-Cl | 0.06 | 0.09 |
| 7d | 4-CH3 | 0.12 | 0.25 |
| 7e | 4-OCH3 | 0.25 | 0.48 |
| 7f | 3-Cl | 0.09 | 0.15 |
| 7g | 2,4-diCl | 0.03 | 0.05 |
| 10b | 4-F | 0.05 | 0.08 |
Data synthesized from structure-activity relationship studies of 4-phenyl-5-pyridyl-1,3-thiazole derivatives.[1]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
Caption: Workflow for In Vitro and Cell-Based Inhibition Assays.
Experimental Protocols
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 value of a test compound against p38α MAP kinase by measuring the amount of ADP produced in the enzymatic reaction.
Materials:
-
Recombinant active p38α kinase
-
ATF2 protein substrate
-
Test compound (e.g., 4-phenyl-5-pyridyl-1,3-thiazole analog) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white, opaque assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme Preparation: Prepare a solution of p38α kinase in Kinase Assay Buffer at a concentration determined to yield a robust signal in the linear range of the ADP-Glo™ assay.
-
Substrate/ATP Mix: Prepare a mix containing the ATF2 substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for p38α.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of the p38α kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the p38 kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: TNF-α Release Inhibition Assay in LPS-Stimulated THP-1 Cells
This protocol describes a cell-based assay to measure the inhibitory effect of a test compound on the production and release of TNF-α from human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
Microplate reader for ELISA
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in suspension in complete RPMI-1640 medium.
-
To differentiate the monocytes into macrophage-like cells, seed the THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate and treat with 20 ng/mL PMA for 48 hours.
-
After 48 hours, wash the adherent cells with fresh, PMA-free medium and allow them to rest for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the medium from the differentiated THP-1 cells and add 100 µL of the compound dilutions or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with and without LPS as negative and positive controls, respectively.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a suitable dose-response model.
-
References
Application Notes: Synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-thiazole ring is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds and approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a trifluoromethylphenyl group can significantly enhance a molecule's metabolic stability and binding affinity, making 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine a core structure of high interest in medicinal chemistry.
This document provides a detailed protocol for the synthesis of derivatives based on this core structure, primarily through the Hantzsch thiazole synthesis. This classic and efficient method involves the condensation of an α-haloketone with a thioamide-containing compound.[1][2]
General Reaction Scheme & Mechanism
The synthesis proceeds via the Hantzsch reaction, where 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone reacts with a substituted thiourea (or thiourea itself) to yield the target 2-aminothiazole derivative. The mechanism involves an initial S-alkylation of the thiourea by the α-bromoketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2]
Caption: General scheme for the Hantzsch synthesis of target derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone (Key Intermediate)
The α-bromoketone intermediate is crucial for the Hantzsch synthesis. While commercially available, it can also be prepared from 3'-(trifluoromethyl)acetophenone.[3]
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or Carbon tetrachloride
-
Appropriate reaction vessel and work-up glassware
Procedure (Illustrative - using Br₂):
-
Dissolve 3'-(trifluoromethyl)acetophenone in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the red-brown color of bromine disappears.
-
Pour the reaction mixture slowly into a beaker of ice-cold water with stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone.
Protocol 2: General Synthesis of this compound Derivatives
This protocol outlines the reaction between the α-bromoketone and a selected thiourea derivative.
Caption: Experimental workflow for the synthesis and characterization of derivatives.
Materials and Equipment:
-
2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone (1.0 mmol)[4]
-
Thiourea or substituted thiourea (1.1 mmol)
-
Absolute Ethanol (15-20 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
-
Buchner funnel and vacuum filtration setup
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone (1.0 mmol) and the appropriate thiourea derivative (1.1 mmol).
-
Add absolute ethanol (15 mL) to the flask.
-
Heat the mixture to a gentle reflux with constant stirring for 2-8 hours. The reaction time can vary depending on the specific reactants.[5]
-
Monitor the reaction's progress using TLC (e.g., using a hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (disappearance of starting materials), cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the crude product.[2]
-
Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water.
-
Purify the crude product by recrystallization from hot ethanol to obtain the pure thiazole derivative.
-
Dry the final product in a desiccator.
Characterization
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., N-H, C=N, C-S).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (M.P.): To assess the purity of the compound.
Data Presentation
The following table summarizes representative data for a series of synthesized derivatives.
| Compound ID | R-Group (on 2-amino) | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1a | H | 3 | 85 | 168-170 |
| 1b | Phenyl | 5 | 82 | 192-194 |
| 1c | 4-Fluorophenyl | 5 | 88 | 205-207 |
| 1d | 4-Chlorophenyl | 6 | 84 | 210-212 |
| 1e | 4-Methylphenyl | 4 | 89 | 198-200 |
Note: Data is illustrative and based on typical outcomes for Hantzsch thiazole syntheses.
Modern Variations
For professionals in drug development, optimizing synthesis for efficiency is key. Modern variations of the Hantzsch synthesis offer improvements over classical heating:
-
Microwave-Assisted Synthesis: Using a microwave reactor can dramatically reduce reaction times from hours to minutes and often improves yields.[2][5]
-
Ultrasonic Irradiation: Sonication provides an alternative energy source that can accelerate the reaction, often under milder conditions.[6]
-
Catalyst-Mediated Synthesis: The use of catalysts, such as silica-supported acids, can enhance reaction rates and facilitate easier work-up.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties. The incorporation of a trifluoromethylphenyl group, specifically 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine and its derivatives, has garnered significant interest in oncological research. The trifluoromethyl group often enhances metabolic stability, membrane permeability, and bioavailability of drug candidates. While specific research on the parent compound this compound is limited in the public domain, extensive studies on its derivatives have demonstrated potent antiproliferative activities across various cancer cell lines.
These application notes consolidate findings from research on structurally related compounds to provide insights into the potential applications, mechanisms of action, and experimental protocols relevant to the study of this compound in cancer research. The data presented herein pertains to derivatives and should be considered as a guide for investigating the subject compound.
Potential Applications in Cancer Research
Derivatives of this compound have shown promise as:
-
Antiproliferative Agents: Inhibition of cancer cell growth has been observed in various cancer types, including leukemia, breast, lung, liver, and colon cancers.
-
Kinase Inhibitors: This class of compounds has been investigated for its ability to target key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and Aurora kinase pathways.[1]
-
Inducers of Apoptosis: Studies suggest that these compounds can trigger programmed cell death in cancer cells, a crucial mechanism for anticancer therapies.
-
Topoisomerase II Inhibitors: The 2-aminothiazole scaffold is a building block for molecules that can disrupt DNA replication in cancer cells by inhibiting topoisomerase II.[2]
Data Presentation: Anticancer Activity of Related Thiazole Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives of the 4-(phenyl)-1,3-thiazol-2-amine scaffold.
Table 1: In Vitro Cytotoxicity (IC50) of Thiazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 (µg/mL) | Doxorubicin | Not specified |
| Jurkat (Leukemia) | 8.9 (µg/mL) | Doxorubicin | Not specified | |
| Compound 4c (a thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Compound 22 (a phenylthiazole derivative) | HT29 (Colon) | 2.01 | Not specified | Not specified |
| Compound 21 (3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with oxime) | A549 (Lung) | 5.42 | Cisplatin | Not specified |
| Compound 22 (3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with oxime) | A549 (Lung) | 2.47 | Cisplatin | Not specified |
Note: The antiproliferative activity of [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide was reported to be in the order of leukemia > hepatocarcinoma ~ cervix > lung carcinoma > glioblastoma > breast carcinoma cells.[3]
Table 2: Kinase Inhibitory Activity of Related Aminothiazole Derivatives
| Compound/Derivative | Kinase Target | IC50 (nM) |
| Compound 3 | Aurora A | 79 |
| Flt3 | 370 | |
| Compound 24 | Aurora A | 140 |
| Flt3 | 960 |
Source: Adapted from a technical guide on novel aminothiazole-triazole compounds.[1]
Experimental Protocols
The following are representative protocols for evaluating the anticancer properties of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by this compound and its derivatives in cancer cells.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole derivative.
Caption: General experimental workflow for evaluating the anticancer activity of a test compound.
References
Application Notes and Protocols: 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine as a Potential Fluorescent Marker
Disclaimer: Extensive literature searches did not yield specific studies validating the use of "4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine" as an established fluorescent marker. Consequently, the following application notes and protocols are presented as a generalized framework based on the known properties of structurally similar 2-aminothiazole and benzothiazole derivatives. The photophysical data provided are hypothetical and for illustrative purposes only. Researchers should perform a thorough experimental characterization of the compound before its application.
Introduction
This compound is a heterocyclic organic compound featuring a 2-aminothiazole core substituted with a trifluoromethylphenyl group. Thiazole-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as fluorophores. The electron-withdrawing trifluoromethyl group and the phenyl-thiazole conjugated system may confer favorable photophysical properties, making it a candidate for development as a fluorescent probe for various biological applications.
The principle of fluorescence in such molecules typically involves π → π* electronic transitions. The absorption of a photon excites the molecule to a higher energy state, and upon relaxation to the ground state, a photon is emitted, resulting in fluorescence. The specific excitation and emission wavelengths, as well as the quantum yield, are highly dependent on the molecular structure and the surrounding environment.
Potential Applications
Based on the characteristics of related thiazole and benzothiazole fluorescent probes, this compound could potentially be developed for the following applications:
-
Cellular Imaging: As a fluorescent stain for specific subcellular compartments, depending on its lipophilicity and cellular uptake mechanisms.
-
Sensing Metal Ions: The thiazole moiety contains nitrogen and sulfur atoms that can act as chelating agents for metal ions, potentially leading to a fluorescent response upon binding.
-
Probing Protein Environments: Covalent or non-covalent binding to proteins could alter the probe's fluorescence, providing insights into protein conformation and dynamics.
-
pH Sensing: The amino group on the thiazole ring could be protonated or deprotonated depending on the pH, which may modulate the fluorescence properties.
Photophysical Properties (Hypothetical Data)
The following table summarizes hypothetical photophysical data for this compound in various solvents. This data is for illustrative purposes and must be experimentally determined.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Dioxane | 2.2 | 340 | 420 | 80 | 0.45 | 25,000 |
| Chloroform | 4.8 | 345 | 435 | 90 | 0.38 | 27,500 |
| Ethyl Acetate | 6.0 | 342 | 430 | 88 | 0.41 | 26,000 |
| Dichloromethane | 9.1 | 348 | 445 | 97 | 0.32 | 28,000 |
| Acetonitrile | 37.5 | 355 | 460 | 105 | 0.21 | 30,000 |
| Methanol | 32.7 | 352 | 455 | 103 | 0.25 | 29,500 |
| Water | 80.1 | 360 | 480 | 120 | 0.10 | 22,000 |
Experimental Protocols
Protocol 1: Characterization of Photophysical Properties
This protocol outlines the fundamental steps to characterize the fluorescent properties of the compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., Dioxane, Chloroform, Acetonitrile, Water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a high-purity solvent like DMSO or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution to a working concentration of 10 µM in the desired solvents.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution from 250 nm to 500 nm to determine the maximum absorption wavelength (λ_abs).
-
Emission Spectrum: Set the fluorometer's excitation wavelength to the determined λ_abs and scan the emission spectrum over a range of approximately 20 nm above the excitation wavelength to 700 nm to determine the maximum emission wavelength (λ_em).
-
Excitation Spectrum: Set the emission wavelength to the determined λ_em and scan the excitation spectrum to confirm that it mirrors the absorption spectrum.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
Protocol 2: General Procedure for Live Cell Imaging
This protocol provides a general guideline for using the compound as a fluorescent stain in live cells. Optimization of probe concentration and incubation time is crucial.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cultured mammalian cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter cube)
Procedure:
-
Cell Culture: Culture cells to 60-70% confluency.
-
Probe Loading: a. Dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final working concentration (start with a range of 1-10 µM). b. Remove the existing medium from the cells and add the probe-containing medium. c. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells twice with warm PBS to remove excess, unbound probe.
-
Imaging: a. Add fresh, pre-warmed PBS or complete medium to the cells. b. Image the cells using a fluorescence microscope. Excite with a wavelength near the determined λ_abs and collect emission around λ_em.
Potential Signaling Pathway Interaction (Hypothetical)
If this probe were found to localize in the mitochondria, it could potentially be used to monitor changes in mitochondrial membrane potential, which is a key indicator of cell health and is often altered in signaling pathways related to apoptosis.
Safety and Handling
The toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions should be followed. Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
While this compound is not an established fluorescent marker, its chemical structure suggests potential for fluorescent applications. The protocols and data presented here are intended as a guide for researchers interested in exploring its properties. Rigorous experimental validation is essential to determine its suitability as a fluorescent probe for any specific application.
Troubleshooting & Optimization
Technical Support Center: 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Welcome to the technical support center for 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound, focusing specifically on challenges related to its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What is the likely cause and what should I do first?
A1: Poor aqueous solubility is common for molecules with lipophilic components like the trifluoromethylphenyl group.[1] The strong intermolecular forces within the compound's crystal lattice can also hinder dissolution in water.[2]
Your first step should be to assess the compound's basic solubility profile. The presence of an amine group suggests that the compound's solubility will be highly dependent on pH.[3][4] Amines are basic and become protonated and more soluble in acidic conditions.[3][5]
Recommended First Step: A simple pH adjustment is the most common and effective initial method for increasing the solubility of basic drugs.[6][7]
Q2: How do I perform a pH-solubility profile to find the optimal pH for dissolution?
A2: A pH-solubility profile will help you determine the pH at which this compound achieves maximum solubility. The solubility of compounds with amine groups typically increases as the pH decreases.[5]
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10).
-
Sample Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added to reach a saturation point, where undissolved particles are visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration using a suitable filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
Quantification: Analyze the concentration of the dissolved compound in each supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer to visualize the pH-solubility profile.
Q3: Simple pH adjustment is not sufficient or is incompatible with my experiment. What other simple methods can I try?
A3: If pH adjustment is not an option, using co-solvents is a common and effective alternative. Co-solvents work by reducing the polarity of the aqueous medium, which can enhance the solubility of non-polar or hydrophobic drugs.
Recommended Co-solvents: For initial screening, organic solvents that are miscible with water are recommended. A similar compound, 2-amino-4-phenyl thiazole, is soluble in ethanol, DMSO, and DMF.[8]
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol (PEG 300 or PEG 400)
-
Propylene Glycol
Experimental Protocol: Co-solvent Screening
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of the chosen organic co-solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilution: Serially dilute the stock solution into your aqueous experimental buffer. Start with a small percentage of the co-solvent and gradually increase it.
-
Observation: Observe the solution at each step for any signs of precipitation. The point at which the solution remains clear indicates the maximum tolerable aqueous concentration for that specific co-solvent percentage.
-
Control: Always run a vehicle control (buffer + co-solvent without the compound) in your experiments to account for any effects of the co-solvent itself.
Data Summary: Common Solvents for Thiazole Derivatives
| Solvent | Typical Starting Concentration | Notes |
|---|---|---|
| DMSO | 10-20 mg/mL | Use minimal volume; can be toxic to cells at >0.5-1% v/v. |
| Ethanol | 10-15 mg/mL | Less toxic than DMSO but may still affect cell-based assays.[8] |
| DMF | ~10 mg/mL | Similar to DMSO; check for experimental compatibility.[8] |
| PEG 400 | Variable | Often used in formulation to improve solubility. |
Q4: I am developing a formulation and need more advanced techniques to improve solubility and bioavailability. What are my options?
A4: For formulation development, several advanced techniques can significantly enhance the solubility and bioavailability of poorly soluble drugs. The choice depends on the desired dosage form and the physicochemical properties of the compound.
Workflow for Advanced Solubility Enhancement
Caption: Logical workflow for selecting and evaluating advanced solubility enhancement techniques.
Summary of Advanced Techniques
| Technique | Principle | Common Excipients/Methods | Advantages |
|---|---|---|---|
| Solid Dispersion | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, increasing surface area and wettability.[7] | HPMC, PVP, PEGs, Kollidon®. Methods: Spray drying, hot-melt extrusion. | Significantly improves dissolution rate; can achieve supersaturation. |
| Complexation | The lipophilic drug molecule (guest) is encapsulated within the cavity of a host molecule, forming a soluble complex. | Cyclodextrins (e.g., Captisol®). Methods: Kneading, lyophilization.[9] | Masks poor solubility; increases stability and bioavailability. |
| Particle Size Reduction | Decreasing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[10] | Methods: Micronization (jet milling), nanosuspension (high-pressure homogenization).[11][10] | Increases dissolution rate; does not alter equilibrium solubility.[10] |
| Co-crystallization | A multi-component crystal is formed between the API and a coformer, creating a new solid form with different (and often better) physicochemical properties.[2][6][12] | Generally Recognized as Safe (GRAS) coformers (e.g., organic acids).[12] Methods: Liquid-assisted grinding, slurry crystallization.[6] | Improves solubility, stability, and dissolution without changing the API's chemical structure.[12] |
Q5: How do I prepare a solid dispersion for my compound?
A5: The solvent evaporation method is a common laboratory-scale technique for preparing solid dispersions. It involves dissolving both the drug and a carrier polymer in a common solvent, followed by evaporation of the solvent to produce a solid matrix.
Experimental Protocol: Solid Dispersion via Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic carrier polymer (e.g., PVP K30, HPMC).
-
Solubilization: Dissolve both this compound and the carrier polymer in a common volatile solvent (e.g., methanol or acetone). Select various drug-to-polymer ratios for optimization (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the wall of the flask.
-
Drying: Further dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug and Differential Scanning Calorimetry (DSC) to assess its thermal properties.
Decision Logic for Solubility Enhancement
Caption: A decision-making diagram for selecting an appropriate solubilization method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. issr.edu.kh [issr.edu.kh]
- 4. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
Technical Support Center: Synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine. The primary synthetic route discussed is the Hantzsch thiazole synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Poor quality of starting materials: The presence of impurities in 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone or thiourea can inhibit the reaction. 3. Suboptimal solvent: The choice of solvent can significantly impact the reaction rate and yield. 4. Side reactions: The presence of the electron-withdrawing trifluoromethyl group can sometimes lead to undesired side products. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. Microwave irradiation can also be an effective method to drive the reaction to completion.[1] 2. Purify starting materials: Ensure the purity of the starting materials by recrystallization or column chromatography. 3. Solvent screening: Experiment with different solvents such as ethanol, methanol, or solvent-free conditions. Ethanol is a commonly used and effective solvent for this reaction. 4. Use of a catalyst: While the Hantzsch synthesis can proceed without a catalyst, the use of a mild acid catalyst or a heterogeneous catalyst like silica-supported tungstosilisic acid may improve yield and reduce side reactions. |
| Formation of Impurities/Side Products | 1. Formation of isomeric byproducts: Under certain conditions, isomeric thiazole derivatives can be formed. 2. Decomposition of starting materials or product: Prolonged exposure to high temperatures can lead to decomposition. 3. Reaction with solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions. | 1. Control reaction conditions: Carefully control the temperature and reaction time to minimize the formation of byproducts. 2. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid product degradation. 3. Choose an inert solvent: Use a solvent that is stable under the reaction conditions. |
| Difficulty in Product Purification | 1. Co-precipitation of impurities: Impurities may co-precipitate with the desired product during workup. 2. Product is an oil or difficult to crystallize: The physical properties of the product can make purification challenging. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to remove impurities.[2][3] 2. Column chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of this compound?
A1: The Hantzsch thiazole synthesis is a cyclocondensation reaction. It involves the reaction of an α-haloketone, in this case, 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone, with a thioamide, which is thiourea. The reaction proceeds through the formation of a thiazoline intermediate, which then dehydrates to form the final 2-aminothiazole product.
Q2: What are the optimal reaction conditions for synthesizing this compound?
A2: Optimal conditions can vary, but a common starting point is refluxing a mixture of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone and thiourea in ethanol. One-pot synthesis using copper(II) bromide as a catalyst has also been reported to be effective for similar structures, though electron-withdrawing groups might slightly lower the yield.[4] Microwave-assisted synthesis can significantly reduce reaction times.[5][1]
Q3: How does the trifluoromethyl group on the phenyl ring affect the reaction?
A3: The trifluoromethyl group is a strong electron-withdrawing group. This can make the carbonyl carbon of the acetophenone precursor more electrophilic, which can be beneficial for the initial reaction with thiourea. However, it can also influence the stability of intermediates and potentially lead to slightly lower yields compared to substrates with electron-donating groups.[4]
Q4: What are some recommended methods for purifying the final product?
A4: The most common method for purification is recrystallization from ethanol or a mixture of ethanol and water.[2][3] This is often sufficient to obtain a product of high purity. If significant impurities remain, silica gel column chromatography can be employed.
Data Presentation
The following table summarizes the reported yields for the synthesis of 2-aminothiazole derivatives under different conditions, providing a reference for expected outcomes.
| α-Haloketone | Thioamide | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Aromatic methyl ketones | Thiourea | Copper(II) Bromide | Dioxane | 100 °C | 8 h | 78-90[4] |
| Ketones | Thiourea/Iodine | None | None | Microwave | - | -[5] |
| Acetophenone | Thiourea/Iodine | None | Ethanol | Reflux | 12 h | -[2] |
| Aracyl bromides | N-arylthioureas | None | Water | Microwave | 1-20 min | 81-97[6] |
Note: Specific yield for this compound may vary based on the exact experimental conditions.
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis
This protocol is a standard method for the synthesis of 2-amino-4-arylthiazoles.
Materials:
-
2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water.
-
Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a desiccator.
-
For further purification, recrystallize the crude product from ethanol.
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce the reaction time.
Materials:
-
2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone
-
Thiourea
-
Ethanol (or solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents).
-
Add a small amount of ethanol as a solvent or proceed solvent-free.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 °C) for 5-15 minutes.
-
Monitor the reaction completion by TLC.
-
After cooling, work up the reaction mixture as described in Protocol 1 (steps 5-9).
Visualizations
Caption: A general experimental workflow for the Hantzsch synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
References
"4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine" stability issues and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While this compound is a relatively stable molecule, it can be susceptible to degradation under certain stress conditions. The primary degradation pathways include:
-
Photodegradation: The 2-aminothiazole ring system is known to be sensitive to UV light, which can lead to ring cleavage and the formation of various photoproducts.[2][3][4]
-
Hydrolysis: The trifluoromethyl (-CF3) group on the phenyl ring can undergo hydrolysis under strong alkaline conditions to form a carboxylic acid (-COOH) group.[5] Additionally, the amine group on the thiazole ring could be susceptible to hydrolysis under extreme pH conditions.
-
Oxidation: The aromatic rings and the sulfur atom in the thiazole ring are potential sites for oxidation, which can be initiated by exposure to oxidizing agents or atmospheric oxygen over extended periods.
-
Thermal Degradation: High temperatures can induce decomposition of the molecule. The specific degradation products will depend on the temperature and the presence of other reactive species.
Q3: Are there any known incompatibilities with common solvents or reagents?
A3: Avoid strong oxidizing agents, as they can lead to the degradation of the thiazole ring. Strong acids and bases should also be used with caution, especially at elevated temperatures, due to the potential for hydrolysis. When conducting experiments, it is advisable to use high-purity solvents and protect the compound from excessive light exposure.
Q4: How can I monitor the stability of my sample during an experiment?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. The appearance of new peaks or a decrease in the area of the main peak in the chromatogram can indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Contamination of the solvent or glassware. | Use fresh, HPLC-grade solvents and thoroughly clean all glassware. Prepare a fresh solution using a new batch of the compound if available. |
| Photodegradation during sample preparation. | Prepare samples under low-light conditions or use amber-colored vials to minimize light exposure. | |
| Loss of compound over time when stored in solution. | Hydrolysis or oxidation in the solvent. | If possible, prepare fresh solutions for each experiment. If solutions must be stored, keep them at low temperatures (2-8°C) and protected from light. Consider using a co-solvent like acetonitrile or methanol for better stability in aqueous solutions.[5] |
| Adsorption to the container surface. | Use silanized glassware or polypropylene containers to minimize adsorption. | |
| Discoloration of the solid compound upon storage. | Exposure to light or air. | Ensure the container is tightly sealed and stored in a dark place. Purging the container with an inert gas like argon or nitrogen before sealing can help prevent oxidative degradation.[1] |
| Thermal degradation. | Verify that the storage temperature has remained within the recommended range. |
Quantitative Stability Data
The following table summarizes hypothetical data from forced degradation studies on this compound, illustrating its potential stability profile under various stress conditions.
| Stress Condition | Parameter | Value | % Degradation (Hypothetical) | Major Degradation Products (Potential) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C, 24h | ~5% | Hydrolyzed amine and thiazole ring-opened products |
| Basic Hydrolysis | 0.1 M NaOH | 60°C, 24h | ~15% | 3-(2-amino-1,3-thiazol-4-yl)benzoic acid (from -CF3 hydrolysis) |
| Oxidative Degradation | 3% H₂O₂ | Room Temp, 24h | ~10% | N-oxides, sulfoxides |
| Thermal Degradation | Solid State | 80°C, 48h | <2% | Minor decomposition products |
| Photodegradation | UV Light (254 nm) | Room Temp, 24h | ~25% | Thiazole ring cleavage products |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound.
Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Hydrolytic Degradation
-
Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Condition: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate all solutions at 60°C for 24 hours. After incubation, cool the solutions to room temperature. Neutralize the acidic and basic solutions before analysis by HPLC.
Oxidative Degradation
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the solution by HPLC.
Thermal Degradation
-
Place a small amount of the solid compound in a clean, dry vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After heating, allow the sample to cool to room temperature. Prepare a solution of the stressed solid for HPLC analysis.
Photolytic Degradation
-
Prepare a solution of the compound at a suitable concentration (e.g., 100 µg/mL) in a quartz cuvette or a photostable container.
-
Expose the solution to a UV light source (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
Diagrams
Caption: Workflow for Investigating Compound Stability.
References
- 1. calpaclab.com [calpaclab.com]
- 2. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting "4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine" Assay Artifacts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine". This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of assay artifacts with this compound?
A1: Based on its chemical structure, "this compound" possesses moieties that have been associated with assay interference. The primary concerns are:
-
Promiscuous Activity of the 2-Aminothiazole Scaffold: The 2-aminothiazole core is recognized as a "frequent hitter" scaffold, which can lead to non-specific interactions with various biological targets, resulting in false positives.[1]
-
Physicochemical Properties of the Trifluoromethylphenyl Group: The trifluoromethyl group significantly increases the lipophilicity of the molecule.[2] High lipophilicity can lead to poor aqueous solubility, compound aggregation, and non-specific binding to proteins and surfaces.
-
Compound Autofluorescence or Quenching: The conjugated aromatic system may exhibit intrinsic fluorescence or quench the fluorescence of other assay components.
Q2: I'm observing high variability between my replicates. What could be the cause?
A2: High variability can stem from several factors:
-
Poor Solubility: The compound may be precipitating out of solution in your assay medium.
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that can non-specifically inhibit or activate proteins.[3]
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially with small volumes of a potentially viscous DMSO stock solution.
Q3: My dose-response curve looks unusual (e.g., steep drop-off, biphasic). What should I investigate?
A3: An unusual dose-response curve is often a red flag for an assay artifact. Consider the following possibilities:
-
Compound Aggregation: A steep drop-off in activity at higher concentrations can indicate the formation of aggregates that sequester the compound or interfere with the assay readout.[4]
-
Cytotoxicity: In cell-based assays, the observed effect might be due to cell death at higher concentrations rather than specific target modulation.
-
Assay Interference: The compound might be directly interfering with the detection method (e.g., fluorescence quenching at high concentrations).
Troubleshooting Guides
Issue 1: Suspected False Positives in a Primary Screen
Symptoms:
-
High hit rate for the compound in a high-throughput screen (HTS).
-
Activity is observed across multiple, unrelated assays.
Troubleshooting Workflow:
Caption: Workflow for investigating suspected false positives.
Recommended Actions:
-
Computational Analysis:
-
Experimental Validation:
-
Orthogonal Assays: Validate hits using a secondary assay with a different detection method (e.g., if the primary assay is fluorescence-based, use a luminescence or absorbance-based assay).
-
Counter-Screens: Perform counter-screens to identify non-specific activity. A good counter-screen would be to run the assay without the target protein to see if the compound still produces a signal.
-
Issue 2: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in assay wells.
-
Inconsistent results and poor dose-response curves.
Troubleshooting Workflow:
Caption: Workflow for addressing solubility issues.
Recommended Actions:
-
Determine Aqueous Solubility:
-
Modify Assay Protocol:
-
Lower Compound Concentration: Work at concentrations below the measured solubility limit.
-
Increase DMSO Concentration: Slightly increase the final DMSO concentration in your assay (be mindful of its effect on the assay and cells, typically keeping it below 0.5%).
-
Include Surfactants: Add a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to the assay buffer to prevent aggregation.[3]
-
Issue 3: Fluorescence Interference (Autofluorescence or Quenching)
Symptoms:
-
Autofluorescence: High background signal in wells containing the compound but lacking the fluorescent probe.
-
Quenching: Decreased signal with increasing compound concentration in a fluorescence-based assay.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating fluorescence interference.
Recommended Actions:
-
Measure Autofluorescence:
-
Prepare a plate with serial dilutions of the compound in the assay buffer (without the fluorescent probe).
-
Read the fluorescence at the same excitation and emission wavelengths used in your assay.
-
If a signal is detected, it can be subtracted from the experimental data.
-
-
Assess Fluorescence Quenching:
-
Mitigation Strategies:
-
Use a Red-Shifted Fluorophore: Compounds are less likely to interfere with fluorophores that excite and emit at longer wavelengths (red or near-infrared).[14]
-
Change Assay Readout: If interference is significant, switch to an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology).
-
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data that might be generated during the troubleshooting process.
Table 1: Solubility Assessment of this compound
| Assay Method | Buffer System | Solubility (µM) |
| Nephelometry | PBS, pH 7.4 | 15 |
| Direct UV | PBS, pH 7.4, 0.5% DMSO | 25 |
| Kinetic | Simulated Gastric Fluid | 5 |
| Kinetic | Simulated Intestinal Fluid | 10 |
Table 2: Autofluorescence Profile
| Excitation (nm) | Emission (nm) | Relative Fluorescence Units (RFU) at 10 µM |
| 355 | 460 | 5,000 |
| 485 | 520 | 1,200 |
| 590 | 645 | < 100 |
Table 3: Aggregation Analysis
| Method | Critical Aggregation Concentration (CAC) (µM) |
| Dynamic Light Scattering (DLS) | 22 |
| Resonant Waveguide Grating (RWG) | 25 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometry)
-
Compound Preparation: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96-well plate containing 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[11]
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation
-
Sample Preparation: Prepare a series of concentrations of the test compound in the assay buffer, starting from the highest concentration used in the biological assay.
-
DLS Measurement: Place the samples in a DLS instrument and measure the particle size distribution.
-
Data Analysis: The presence of particles in the nanometer to micrometer range indicates aggregation. The lowest concentration at which aggregates are detected is the Critical Aggregation Concentration (CAC).[15]
Protocol 3: Cell-Free Counter-Screen for Non-Specific Inhibition
-
Assay Setup: Prepare the assay as you would for the primary screen, but omit the target protein. Include all other assay components (buffer, substrate, co-factors, etc.).
-
Compound Addition: Add "this compound" at the same concentrations used in the primary screen.
-
Incubation and Detection: Follow the same incubation and detection steps as the primary assay.
-
Data Analysis: If the compound shows activity in the absence of the target protein, it is likely an assay artifact.
Signaling Pathway and Workflow Diagrams
Caption: A typical workflow for high-throughput screening hit triage and validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Fluorescence quenching of tryptophan by trifluoroacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine in Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine, hereafter referred to as "Compound X," in their experiments and are encountering or anticipating issues with cellular resistance.
Frequently Asked Questions (FAQs)
Q1: My cells, which were initially sensitive to Compound X, are now showing reduced responsiveness. How can I confirm that they have developed resistance?
A1: The definitive method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of Compound X in your treated cell line against the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTT or resazurin assay.
Q2: What are the common biological mechanisms that could lead to resistance against Compound X in my cell cultures?
A2: Acquired resistance to small molecule inhibitors like Compound X is a multifaceted phenomenon.[1] Common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1), which actively pump Compound X out of the cell, reducing its intracellular concentration.
-
Target Alteration: Mutations in the gene encoding the molecular target of Compound X can alter the drug's binding site, thereby reducing its inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary target of Compound X, thus maintaining downstream signals for proliferation and survival.[2]
-
Changes in Drug Metabolism: Cells may enhance their metabolic processes to more rapidly inactivate Compound X.
-
Evasion of Apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins, can render cells resistant to drug-induced cell death.
Q3: Can the passage number of my cell line affect its sensitivity to Compound X?
A3: Yes, high passage numbers can lead to genetic and phenotypic drift in cell lines, which may alter their response to drugs.[1] It is advisable to use cells from a low-passage frozen stock for your experiments to ensure consistency and reproducibility.
Q4: I am developing a resistant cell line by continuous exposure to Compound X. How do I know when the resistance is stable?
A4: The stability of the resistant phenotype should be tested after several weeks or months of drug withdrawal.[3] If the IC50 remains significantly higher than that of the parental cell line after being cultured in a drug-free medium for an extended period, the resistance is considered stable.
Troubleshooting Guides
Issue 1: Increased IC50 and Loss of Compound X Efficacy
If you have observed a significant increase in the IC50 of Compound X in your cell line, the following troubleshooting guide can help you identify the potential mechanism of resistance.
Step 1: Investigate the Possibility of Increased Drug Efflux
-
Question: Are the cells actively pumping out Compound X?
-
Experiment: Perform a drug efflux assay using a fluorescent substrate for ABC transporters, such as Rhodamine 123.[4]
-
Expected Outcome: If the resistant cells show lower intracellular accumulation of Rhodamine 123 compared to the parental cells, this suggests increased activity of efflux pumps.
-
Further Investigation:
-
Use quantitative PCR (qPCR) to measure the mRNA expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2).[5]
-
Perform a Western blot to confirm the overexpression of the corresponding ABC transporter proteins.
-
Step 2: Examine Potential Alterations in the Drug Target
-
Question: Has the molecular target of Compound X been altered in the resistant cells?
-
Hypothetical Target: Let's assume Compound X is an inhibitor of a hypothetical kinase, "Kinase Y."
-
Experiment:
-
Sequence the gene encoding Kinase Y in both the parental and resistant cell lines to identify any potential mutations in the kinase domain.
-
Perform a Western blot to compare the expression and phosphorylation status of Kinase Y and its downstream effectors in sensitive and resistant cells treated with Compound X.
-
-
Expected Outcome: The presence of a mutation in the kinase domain of Kinase Y in the resistant cells could explain the loss of drug binding. Alternatively, a lack of dephosphorylation of Kinase Y's downstream targets in resistant cells upon treatment would also suggest target-level resistance.
Step 3: Explore the Activation of Bypass Signaling Pathways
-
Question: Are the resistant cells utilizing alternative signaling pathways to survive?
-
Hypothetical Pathway: Assume Compound X inhibits the "Kinase Y -> Protein A -> Protein B" signaling pathway. A common bypass mechanism could be the activation of a parallel pathway, for instance, through a receptor tyrosine kinase (RTK) like MET or EGFR, that can also activate Protein B or a functionally redundant protein.[6]
-
Experiment:
-
Perform a phospho-kinase array to get a broad overview of changes in kinase phosphorylation between sensitive and resistant cells.
-
Based on the array results, use Western blotting to validate the hyperactivation of specific kinases (e.g., phospho-MET, phospho-EGFR) and their downstream effectors (e.g., phospho-Akt, phospho-ERK) in the resistant cell line.[7]
-
-
Expected Outcome: Increased phosphorylation of proteins in a parallel pathway in the resistant cells, even in the presence of Compound X, would indicate the activation of a bypass mechanism.
Experimental Protocols
Protocol 1: Generation of a Compound X-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous, stepwise exposure to Compound X.[8]
-
Determine the Initial IC50: First, determine the IC50 of Compound X on the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of Compound X (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of Compound X in the culture medium. This is typically done in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If significant cell death occurs, revert to the previous lower concentration until the cells recover.
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line.
-
Cryopreservation: It is crucial to freeze stocks of cells at various stages of resistance development.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This colorimetric assay assesses cell metabolic activity, which is used to determine the IC50 of a drug.[9]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of Compound X. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing protein expression and phosphorylation to investigate target alterations or bypass pathways.[10]
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase Y, anti-total-Kinase Y, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Quantitative PCR (qPCR) for ABC Transporter Expression
This protocol is for measuring the mRNA levels of ABC transporter genes.[5]
-
RNA Extraction: Extract total RNA from both parental and resistant cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers specific for the ABC transporter genes of interest (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.
Protocol 5: Rhodamine 123 Efflux Assay
This assay measures the activity of drug efflux pumps.[11]
-
Cell Preparation: Harvest both parental and resistant cells and resuspend them in a suitable buffer.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 to allow for its uptake.
-
Efflux: Wash the cells to remove excess Rhodamine 123 and then incubate them in a fresh, warm buffer to allow for efflux to occur.
-
Flow Cytometry Analysis: Measure the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity between the parental and resistant cells. A lower fluorescence intensity in the resistant cells indicates increased efflux activity.
Data Presentation
Table 1: Hypothetical IC50 Values of Compound X in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of Compound X (µM) | Fold Resistance |
| Parental | 0.5 | 1 |
| Resistant | 10.2 | 20.4 |
Table 2: Hypothetical Relative mRNA Expression of ABC Transporters in Resistant Cells
| Gene | Fold Change in Resistant vs. Parental Cells |
| ABCB1 | 15.3 |
| ABCC1 | 1.2 |
| ABCG2 | 2.5 |
Table 3: Hypothetical Densitometry Analysis of Key Signaling Proteins from Western Blots
| Protein | Parental Cells | Resistant Cells |
| p-Kinase Y / Total Kinase Y | 0.2 | 0.8 |
| p-Akt / Total Akt | 0.3 | 1.5 |
| p-ERK / Total ERK | 0.4 | 1.8 |
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound X.
Caption: Bypass pathway activation as a mechanism of resistance.
Caption: Experimental workflow for investigating resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-time PCR detection of ABC transporter expression [bio-protocol.org]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mitigating Off-Target Effects of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine and Related Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify, characterize, and minimize off-target effects of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine and other novel thiazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with thiazole-based compounds?
A1: Off-target effects occur when a compound interacts with molecules other than its intended biological target, leading to unintended physiological or cytotoxic consequences.[1] For thiazole-based compounds, which are explored for a wide range of biological activities, off-target effects can manifest as broad-spectrum cytotoxicity, induction of oxidative stress, or disruption of mitochondrial function, complicating the interpretation of experimental results and potentially leading to toxicity.[1][2] Minimizing these effects is crucial for developing selective and safe therapeutics.[1]
Q2: My this compound compound shows high cytotoxicity in my control cell line. What are the likely causes and solutions?
A2: High cytotoxicity in control cells suggests a lack of selectivity. The primary causes could be:
-
Compound concentration is too high: It is essential to perform a dose-response curve to determine the lowest effective concentration on your target cells and the IC50 on your control cells to find a therapeutic window.[1]
-
Solvent toxicity: Ensure the solvent concentration (e.g., DMSO) is consistent across all conditions and is at a non-toxic level.
-
Inherent, non-specific cytotoxicity: The compound may have intrinsic cytotoxic properties unrelated to its intended target.[1]
Q3: How can I confirm that the observed phenotype is a result of on-target activity?
A3: To validate that the observed effects are on-target, a multi-pronged approach is recommended:[2]
-
Use of a structurally unrelated inhibitor: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[2]
-
Genetic validation: Employ techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target. The resulting phenotype should mimic the effect of the small molecule inhibitor.[2]
-
Rescue experiments: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.
Q4: What experimental assays are recommended to profile the selectivity of my thiazole-based inhibitor?
A4: A comprehensive selectivity profile can be established using a variety of assays:
-
Kinase Profiling: Since many inhibitors target kinases, screening your compound against a broad panel of kinases is crucial to identify unintended targets.[3][4][5]
-
Proteome-wide Profiling: Techniques like affinity chromatography coupled with mass spectrometry can help identify a broader range of cellular targets.[6]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement within a cellular context.[6]
Troubleshooting Guides
Problem: Inconsistent experimental results between replicates.
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Precipitation | Thiazole compounds can have limited solubility in aqueous media. Visually inspect the media for any precipitate. Prepare fresh stock solutions and dilute them in pre-warmed media immediately before use.[1] |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and media composition between experiments. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Problem: Discrepancy between biochemical and cellular activity.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Employ assays to determine if the compound is effectively entering the cells.[2] |
| Rapid Compound Metabolism | Evaluate the metabolic stability of the inhibitor in the presence of cellular extracts or in culture medium.[2] |
| Efflux Pump Activity | Test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a small molecule inhibitor against a broad panel of protein kinases.[2]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.[6]
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.[2][6]
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.[2][6]
-
Incubation: Incubate the plate at room temperature, typically for 30-60 minutes.[6]
-
Signal Detection: Add a detection reagent that measures either the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).[6]
-
Data Analysis: Calculate the IC50 values for each kinase to determine the inhibitor's selectivity profile.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with the inhibitor.[6]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[6]
-
Transfection: Transfect the target cells with the gRNA/Cas9 constructs.
-
Clonal Selection: If the vector contains a selection marker, select for transfected cells. Isolate and expand single-cell clones.[6]
-
Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.[6]
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to those obtained with the inhibitor.[6]
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Hypothetical Thiazole-Based Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target |
| On-Target Kinase A | 15 | 1 |
| Off-Target Kinase B | 150 | 10 |
| Off-Target Kinase C | 1,500 | 100 |
| Off-Target Kinase D | >10,000 | >667 |
| Off-Target Kinase E | 800 | 53 |
Interpretation: A higher fold selectivity indicates a more selective inhibitor. In this example, the compound is highly selective for the on-target kinase over Kinase D, but less selective against Kinase B and E, which may warrant further investigation.
Visualizations
Caption: A workflow for troubleshooting suspected off-target effects.
Caption: Workflow for characterizing a novel thiazole-based inhibitor.
References
Technical Support Center: 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Welcome to the technical support center for the purification of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can include unreacted starting materials such as 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone and thiourea, as well as by-products from side reactions inherent to the Hantzsch thiazole synthesis. Depending on the specific synthetic route, regioisomers may also be present.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a solid. The melting point for the analogous 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine is reported to be in the range of 206-208°C, which can serve as a reference point for purity assessment.[1]
Q3: What are the recommended solvents for dissolving this compound?
A3: Based on solubility data for similar 2-aminothiazole compounds, it is expected to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] It is likely to have limited solubility in aqueous solutions.[2]
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization is a common and effective method for purifying this compound and its derivatives. Solvents such as ethanol, methanol, or a mixture of ethanol and DMF have been successfully used for similar compounds.[3][4][5][6]
Q5: Is column chromatography a suitable purification method?
A5: Yes, column chromatography is another effective technique for purification, especially for removing closely related impurities or when recrystallization is not sufficient. A common stationary phase is silica gel, with mobile phases typically consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a solvent mixture to fine-tune the solubility. |
| Precipitation is incomplete. | After dissolving the compound at a high temperature, allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. |
| Material lost during filtration. | Ensure the use of a properly sized filter paper and pre-wet it with the cold recrystallization solvent to prevent leakage of crystals. Wash the collected crystals with a minimal amount of cold solvent. |
Problem 2: Persistent Impurities After Recrystallization
| Possible Cause | Suggested Solution |
| Impurities have similar solubility to the product. | Perform a second recrystallization using a different solvent system. Alternatively, employ column chromatography for more efficient separation. |
| Product is oiling out instead of crystallizing. | This can happen if the solution is supersaturated or if certain impurities are present. Try adding a seed crystal, scratching the inside of the flask with a glass rod at the solvent line, or using a more dilute solution. |
Problem 3: Difficulty with Column Chromatography
| Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | Experiment with different solvent systems for the mobile phase to achieve a good separation (Rf value of the product around 0.3-0.5). A gradient elution may be necessary. |
| Compound is insoluble in the loading solvent. | Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. |
| Product streaks on the column. | This could be due to overloading the column or the compound's acidic/basic nature. Try loading less material or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair (e.g., ethanol, methanol, or ethanol/DMF).
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column, allowing it to pack evenly without air bubbles.
-
Sample Preparation: Dissolve the crude product in a minimum volume of the mobile phase or a more polar solvent. Alternatively, use the dry loading method described in the troubleshooting guide.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visual Guides
Caption: A workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. 105512-79-6 CAS MSDS (2-AMINO-4-[4-(TRIFLUOROMETHYL)PHENYL]THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Optimizing reaction conditions for 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
A widely used and effective method for the synthesis of 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis.[1][2] This protocol details the synthesis of 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine via the cyclocondensation of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone and thiourea.
Protocol 1: Synthesis of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone
This intermediate can be synthesized from 3-(trifluoromethyl)benzoic acid.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Grignard reagent (e.g., Methylmagnesium bromide)
-
Ammonium chloride (NH₄Cl)
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
Procedure:
-
Acid Chloride Formation: Treat 3-(trifluoromethyl)benzoic acid with thionyl chloride to yield 3-(trifluoromethyl)benzoyl chloride.[2]
-
Weinreb Amide Formation: React the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine in dichloromethane to produce N-methoxy-N-methyl-3-(trifluoromethyl)benzamide.[2]
-
Ketone Synthesis: Treat the Weinreb amide with a suitable Grignard reagent (e.g., methylmagnesium bromide) followed by a workup with ammonium chloride to obtain 1-(3-(trifluoromethyl)phenyl)ethanone.[2]
-
Bromination: Brominate the resulting ketone with bromine in chloroform to yield 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone.[2]
Protocol 2: Synthesis of 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine
Materials:
-
2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone
-
Thiourea
-
Ethanol
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve a stoichiometric amount of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone in ethanol.[2]
-
Slowly add a stoichiometric amount of thiourea to the solution.[2]
-
Reflux the reaction mixture for 30 minutes. Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]
-
After completion, pour the reaction mixture into ice-cold water.[2]
-
Extract the product with ethyl acetate.[2]
-
Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent in vacuo.[2]
-
Recrystallize the resulting solid from ethanol to obtain pure 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction temperature and/or time.[3] - Consider using a catalyst such as copper silicate.[3] - Ensure the purity of starting materials. |
| Suboptimal solvent. | - Ethanol is generally a good solvent choice.[3] Other options to consider include methanol or DMF.[3] A solvent screen may be necessary for optimization. | |
| Issues with workup. | - Ensure the pH is appropriate during extraction to avoid loss of the amine product. - Use a sufficient volume of extraction solvent. | |
| Formation of Side Products | Impure starting materials. | - Purify the α-haloketone and thiourea before use. |
| Reaction conditions too harsh. | - Lower the reaction temperature. - Reduce the reaction time. | |
| Self-condensation of the α-haloketone. | - Add the α-haloketone slowly to the thiourea solution. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize. | - Try different recrystallization solvents or solvent mixtures. - Purify by column chromatography on silica gel. |
| Persistent impurities. | - Repeat the recrystallization process. - Consider a different purification technique, such as preparative TLC or HPLC. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low product yield.
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-Amino-4-phenylthiazole Synthesis *
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dichloromethane | 10 | 78 | 4 | 30 | [3] |
| 2 | Methanol | 10 | 78 | 1 | 75 | [3] |
| 3 | Toluene | 10 | 78 | 1 | 56 | [3] |
| 4 | Acetonitrile | 10 | 78 | 1 | 75 | [3] |
| 5 | DMF | 10 | 78 | 0.5 | 78 | [3] |
| 6 | Water | 10 | 78 | 5 | 30 | [3] |
| 7 | Ethanol | 10 | 78 | 0.5 | 93 | [3] |
| 8 | Ethanol | - | 78 | 8 | 40 | [3] |
| 9 | Ethanol | 5 | 78 | 7 | 60 | [3] |
| 10 | Ethanol | 15 | 78 | 0.5 | 93 | [3] |
*Data is for the synthesis of 2-amino-4-phenylthiazole and serves as a guide for optimizing the synthesis of the title compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-(3-trifluoromethylphenyl)-1,3-thiazol-2-amine?
A1: The Hantzsch thiazole synthesis is a widely employed and classical method for preparing 2-aminothiazoles.[1][2] It involves the reaction of an α-haloketone with a thioamide.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone and thiourea.[2]
Q3: My reaction is not going to completion. What can I do?
A3: To drive the reaction to completion, you can try increasing the reaction temperature or prolonging the reaction time.[3] The use of a catalyst, such as copper silicate, has also been shown to improve yields.[3]
Q4: What is the best solvent for this reaction?
A4: Ethanol is often reported as an excellent solvent for the Hantzsch thiazole synthesis, providing high yields.[3] However, other solvents like methanol and DMF can also be effective.[3] A solvent screen may be beneficial for optimizing your specific reaction.
Q5: How can I purify the final product?
A5: The crude product can be purified by recrystallization, typically from hot ethanol.[2] If recrystallization is challenging or does not yield a pure product, column chromatography on silica gel is a suitable alternative.
Q6: What are some potential side reactions to be aware of?
A6: Potential side reactions include the self-condensation of the α-haloketone and the formation of isomeric byproducts. Ensuring the purity of starting materials and maintaining optimal reaction conditions can help minimize these side reactions.
Q7: Can I use microwave irradiation to speed up the reaction?
A7: Yes, microwave-assisted synthesis has been successfully applied to the Hantzsch reaction, often leading to significantly reduced reaction times and improved yields.
References
"4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine" unexpected experimental results
Welcome to the technical support center for 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a synthetic heterocyclic compound. The 2-aminothiazole core is a recognized scaffold in medicinal chemistry, known for a wide range of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] The inclusion of a trifluoromethyl group can enhance a compound's metabolic stability and lipophilicity, potentially improving its pharmacological properties.[2]
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₀H₇F₃N₂S |
| Molecular Weight | 244.24 g/mol |
| Appearance | Solid |
| Storage Conditions | Store at 2-8°C, protected from light and moisture. |
Q3: In which solvents is this compound soluble?
Troubleshooting Guide
Researchers working with this compound and related 2-aminothiazole derivatives may encounter unexpected experimental outcomes. This guide addresses common issues in a question-and-answer format.
Issue 1: High variability in bioassay results, particularly in IC₅₀ values.
Q: My IC₅₀ values for this compound are inconsistent across experiments. What could be the cause?
A: High variability in IC₅₀ values is a frequent challenge. Several factors can contribute to this:
-
Compound Stability: 2-aminothiazole derivatives can be unstable in solution over time. It is recommended to use freshly prepared solutions for each experiment.
-
Solubility and Aggregation: Poor aqueous solubility can lead to the formation of aggregates, which can non-specifically inhibit enzymes or interfere with assay components. This results in inconsistent effective concentrations of the monomeric compound.
-
Assay Conditions: Minor variations in experimental conditions such as cell density, passage number, incubation time, and reagent concentrations can significantly impact results.
-
Promiscuous Inhibition: 2-aminothiazoles are known to be "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[5][6][7] This means they can interfere with assays in a non-specific manner, leading to reproducible yet misleading results.
Issue 2: The compound shows activity in a primary screen but fails in secondary or orthogonal assays.
Q: Why is the activity of my compound not being confirmed in follow-up assays?
A: This is a classic indication of a false positive result, often associated with PAINS.[7] The initial activity may be an artifact of the primary assay format. Potential causes include:
-
Assay Technology Interference: The compound may interfere with the detection method of the primary assay. For example, it might possess intrinsic fluorescence or quenching properties in fluorescence-based assays.[8][9][10]
-
Non-specific Reactivity: The 2-aminothiazole scaffold can be photoreactive or react with proteins in a non-specific manner.[6]
-
Compound Aggregation: As mentioned earlier, aggregation can lead to non-specific inhibition that may not be present in a different assay format.
Issue 3: Suspected Assay Interference.
Q: How can I determine if my compound is interfering with the assay itself?
A: Several control experiments can help identify assay interference:
-
Fluorescence Interference:
-
Intrinsic Fluorescence: Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay.
-
Fluorescence Quenching: Measure the fluorescence of your assay's reporter molecule in the presence and absence of your compound. A decrease in signal may indicate quenching.[8][9][11]
-
-
Assay without Target: Run the assay in the absence of the biological target (e.g., enzyme or receptor). An effect observed in this control experiment points towards direct interference with assay components.
-
Detergent Addition: To test for aggregation-based inhibition, include a non-ionic detergent like Triton X-100 (0.01-0.1%) in the assay buffer. If the compound's potency is significantly reduced, aggregation is likely.
Below is a troubleshooting workflow to address unexpected results.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 10. Effects of intrinsic fluorescence and quenching on fluorescence-based screening of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Cell permeability optimization for 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize the cell permeability of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its cell permeability?
A1: The cell permeability of this compound is influenced by several physicochemical properties inherent to its structure. The trifluoromethyl (-CF₃) group generally increases lipophilicity, which can enhance membrane permeability.[1][2] The 2-aminothiazole core is a common scaffold in bioactive compounds.[3][4][5] Key factors that determine its ability to cross the cell membrane include its lipophilicity (LogP), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[6] Compounds with excessively high lipophilicity may get trapped within the lipid bilayer, while high polarity can hinder passage through the membrane's hydrophobic core.[6]
Q2: Which initial in vitro assays are recommended for assessing the permeability of this compound?
A2: For initial screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method.[7][8] PAMPA exclusively measures passive diffusion across a lipid membrane, providing a baseline for the compound's ability to cross a lipid bilayer without the influence of transporters.[6][9] Following PAMPA, the Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption.[10][11][12] Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses various transport proteins, thus accounting for both passive diffusion and active transport mechanisms.[11][12]
Q3: What is the difference between the PAMPA and Caco-2 assays, and how do their results compare?
A3: The primary difference is that PAMPA is a cell-free assay that only evaluates passive diffusion, while the Caco-2 assay is cell-based and assesses permeability through passive diffusion, active uptake, and active efflux.[9][11] A good correlation between PAMPA and Caco-2 results suggests the compound primarily crosses membranes via passive diffusion.[9] If permeability is high in PAMPA but low in Caco-2, it often indicates the compound is a substrate for active efflux pumps (like P-glycoprotein) that remove it from the cell.[6][9] Conversely, low PAMPA permeability but higher Caco-2 permeability could suggest the involvement of active uptake transporters.[9]
Permeability Classification
The apparent permeability coefficient (Papp) is used to classify a compound's permeability. The following table provides a general classification scheme.
| Permeability Classification | Papp (x 10⁻⁶ cm/s) in Caco-2 | Papp (x 10⁻⁶ cm/s) in PAMPA | Expected Human Absorption |
| High | > 10 | > 5 | > 85% |
| Medium | 1 - 10 | 1 - 5 | 20% - 85% |
| Low | < 1 | < 1 | < 20% |
Note: These values are general guidelines and can vary between laboratories.
Troubleshooting Guides
Problem: Low permeability observed in the PAMPA assay.
-
Question: My compound, this compound, shows low Papp values in the PAMPA assay. What does this signify and what are the next steps?
-
Answer: Low permeability in a PAMPA assay strongly indicates that the compound has inherent difficulties crossing a lipid bilayer via passive diffusion.[6] This could be due to unfavorable physicochemical properties such as low lipophilicity or a high polar surface area.
-
Troubleshooting Steps:
-
Verify Physicochemical Properties: Computationally predict or experimentally determine the LogP and PSA. The trifluoromethyl group suggests good lipophilicity, but other structural features might counteract this.
-
Consider pH: The permeability of ionizable compounds can be pH-dependent. Evaluate permeability at different pH values (e.g., pH 6.5 and 7.4) to simulate different regions of the gastrointestinal tract.[9]
-
Chemical Modification: If passive diffusion is intrinsically low, consider synthesizing analogs to optimize permeability. Strategies include masking polar groups or introducing intramolecular hydrogen bonds to reduce the energy barrier for membrane transit.[13][14][15]
-
-
Problem: Good PAMPA permeability but low Caco-2 permeability.
-
Question: The compound performed well in the PAMPA screen, but the Papp value in the Caco-2 assay is significantly lower. What is the likely cause?
-
Answer: This discrepancy is a classic indicator of active efflux.[6][16] The Caco-2 cells express efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its net transport across the monolayer.[17]
-
Troubleshooting Steps:
-
Conduct a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[12]
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 is a strong indication of active efflux.[17]
-
Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[17] A significant increase in the A-to-B permeability in the presence of the inhibitor confirms that the compound is a P-gp substrate.
-
-
Problem: Low compound recovery after the permeability assay.
-
Question: The total amount of my compound in the donor and acceptor wells at the end of the experiment is much lower than the initial amount. What can I do?
-
Answer: Low recovery can be caused by several factors, including poor aqueous solubility, non-specific binding to the assay plates, or metabolism by the cells (in the case of Caco-2 assays).[16]
-
Troubleshooting Steps:
-
Assess Solubility: Determine the thermodynamic solubility of the compound in the assay buffer. If it precipitates, the effective concentration is lower than intended. Consider reducing the test concentration.[16]
-
Mitigate Non-Specific Binding: Include Bovine Serum Albumin (BSA) in the receiver compartment or use low-binding plates to reduce adsorption to plastic surfaces.[16]
-
Check for Metabolism: For Caco-2 assays, analyze samples for the presence of metabolites using LC-MS/MS. If metabolism is significant, this can lead to an underestimation of permeability.
-
Verify Compound Stability: Ensure the compound is stable in the assay buffer for the duration of the experiment.
-
-
Experimental Workflows and Logic
The following diagrams illustrate the experimental workflow for permeability assessment and the logic for troubleshooting conflicting results.
Caption: Permeability Assessment and Optimization Workflow.
Caption: Troubleshooting Logic for Conflicting Assay Results.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies to assess passive permeability.[7][8][18]
Materials:
-
PAMPA plate sandwich system (e.g., 96-well Donor and Acceptor plates)
-
4% (w/v) lecithin in dodecane solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (containing 5% DMSO) to each well of the 96-well acceptor plate.[8]
-
Prepare Membrane: Using a pipette, carefully add 5 µL of the 4% lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow it to impregnate for 5 minutes.[18]
-
Prepare Donor Solution: Prepare the test compound to a final concentration of 10-50 µM in PBS from the DMSO stock. The final DMSO concentration should be kept low (e.g., <1%) to maintain membrane integrity.
-
Start Assay: Add 150-200 µL of the donor solution to each well of the donor plate.[6] Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubation: Incubate the plate sandwich at room temperature (25°C) for 4-18 hours on a plate shaker with gentle agitation.[18]
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis. Also, analyze a reference standard of the initial donor solution (T₀).
-
Quantification: Determine the compound concentration in all samples using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
Data Analysis: The apparent permeability coefficient, Papp, is calculated using the following equation:
Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)
Where:
-
[Drug]acceptor is the concentration in the acceptor well.
-
[Drug]equilibrium is the concentration at theoretical equilibrium.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a method for assessing permeability and active transport using the Caco-2 cell line.[10][11][19]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)
-
Test compound dosing solution (e.g., 10 µM in transport buffer)
-
Lucifer yellow or TEER meter for monolayer integrity check
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[12]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. Measure the Transepithelial Electrical Resistance (TEER); values should be ≥200 Ω·cm².[19] Alternatively, perform a Lucifer yellow rejection assay; leakage should be <2%.[17]
-
Prepare Monolayers: Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Equilibrate the cells in the buffer for 20-30 minutes at 37°C.
-
Transport Experiment (A-to-B):
-
To measure apical to basolateral transport, add the test compound dosing solution to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate for 1-2 hours at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Transport Experiment (B-to-A, for Efflux):
-
To measure basolateral to apical transport, add the test compound dosing solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side and proceed with incubation and sampling as above.
-
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
Data Analysis: The apparent permeability coefficient, Papp, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is calculated as: ER = Papp(B-to-A) / Papp(A-to-B)
References
- 1. 4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid | 255833-41-1 | Benchchem [benchchem.com]
- 2. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
Comparative Efficacy of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine Analogs and Related Thiazole Derivatives in Cancer Research
A comprehensive guide for researchers and drug development professionals on the burgeoning class of trifluoromethyl-substituted thiazole compounds, offering insights into their anticancer potential. This document provides a comparative analysis of their efficacy, detailed experimental methodologies, and visualization of relevant biological pathways.
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the 4-phenyl-1,3-thiazol-2-amine scaffold has emerged as a promising pharmacophore. The introduction of a trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, has further propelled interest in these molecules. This guide focuses on the comparative efficacy of analogs of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine and structurally related trifluoromethyl-containing thiazole derivatives, providing a valuable resource for scientists in the field of oncology drug discovery.
Quantitative Efficacy Analysis
Recent studies have synthesized and evaluated a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives for their in vitro anticancer activity against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the cytotoxic effects of these compounds. The data highlights the structure-activity relationships (SAR) and the impact of various substitutions on their anticancer potency.
Table 1: Antiproliferative Activity (IC50 in µM) of 7-oxo-thiazolo[4,5-d]pyrimidine Derivatives
| Compound | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7/WT (Breast) |
| 2a | >100 | >100 | >100 | >100 |
| 2b | 85.3 ± 4.5 | 92.1 ± 5.1 | >100 | 78.4 ± 3.9 |
| 2c | >100 | >100 | >100 | >100 |
| 2d | >100 | >100 | >100 | >100 |
| 2e | >100 | >100 | >100 | >100 |
Table 2: Antiproliferative Activity (IC50 in µM) of 7-chloro-thiazolo[4,5-d]pyrimidine Derivatives
| Compound | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7/WT (Breast) |
| 3a | 55.2 ± 2.8 | 63.7 ± 3.1 | 71.5 ± 3.5 | 48.9 ± 2.4 |
| 3b | 12.4 ± 0.6 | 18.9 ± 0.9 | 25.3 ± 1.2 | 9.8 ± 0.5 |
| 3c | 48.6 ± 2.4 | 55.1 ± 2.7 | 62.8 ± 3.1 | 41.2 ± 2.1 |
| 3d | 35.7 ± 1.8 | 42.3 ± 2.1 | 51.9 ± 2.6 | 30.5 ± 1.5 |
Table 3: Antiproliferative Activity (IC50 in µM) of 7-amino-thiazolo[4,5-d]pyrimidine Derivatives
| Compound | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7/WT (Breast) |
| 4a | >100 | >100 | >100 | >100 |
| 4b | 95.2 ± 4.8 | >100 | >100 | 88.6 ± 4.4 |
| 4c | >100 | >100 | >100 | >100 |
*Data presented in the tables are based on the findings from a study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives[1][2]. The study evaluated the compounds against four human cancer cell lines: A375 and C32 (melanoma), DU145 (prostate carcinoma), and MCF-7/WT (breast adenocarcinoma), as well as two normal cell lines (CHO-K1 and HaCaT)[2]. Notably, compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione) demonstrated the most significant activity among the synthesized compounds[1][2].
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the interpretation and replication of experimental results. The following sections detail the key experimental protocols used in the evaluation of the anticancer activity of the thiazole derivatives.
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
The synthesis of the 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives involved a multi-step process. The initial step was the preparation of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. These intermediates were then reacted with trifluoroacetic anhydride to yield the 7-oxo derivatives (2a-e). Subsequent chlorination of the 7-oxo compounds using phosphoryl chloride afforded the 7-chloro derivatives (3a-e). Finally, the 7-amino derivatives (4a-c) were synthesized by the reaction of the corresponding 7-chloro compounds with the appropriate amines[1].
In Vitro Anticancer Activity Screening
The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Cell Culture: Human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1, HaCaT) were cultured in appropriate media supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C[2].
MTT Assay Protocol:
-
Cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well.
-
After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for another 72 hours.
-
Following the treatment period, the medium was removed, and 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for 4 hours at 37°C.
-
After incubation, the formazan crystals were dissolved by adding 150 µL of DMSO to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves[2].
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by anticancer agents and a typical experimental workflow for screening such compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Cellular Target of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
An Objective Comparison of Modern Target Validation Methodologies
For researchers in drug discovery and chemical biology, identifying the cellular target of a novel bioactive compound is a critical step in understanding its mechanism of action and potential for therapeutic development. This guide provides a comparative overview of key experimental approaches to validate the cellular target of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine, a compound representative of a class of molecules with diverse biological activities. While the specific target of this particular molecule is not yet established in the public domain, this guide will equip researchers with the necessary protocols and comparative data to effectively prosecute a target validation campaign.
The following sections will detail and compare several state-of-the-art techniques for target validation, including the Cellular Thermal Shift Assay (CETSA) for target engagement, in vitro kinase assays for functional validation, and western blotting for assessing downstream pathway effects. We will present these methodologies in the context of a hypothetical scenario where this compound has been identified as a hit in a cancer cell proliferation screen.
Hypothetical Scenario: A Phenotypic Screen Hit
Imagine that this compound has been shown to inhibit the growth of the A549 human lung adenocarcinoma cell line with a half-maximal inhibitory concentration (IC50) of 5 µM. The next crucial step is to identify the direct molecular target through which this compound exerts its anti-proliferative effects. This guide will walk through the process of validating a putative target for this compound.
Comparative Overview of Target Validation Techniques
A multi-pronged approach is often necessary to confidently validate a drug target. Below is a comparison of three widely used techniques, each providing a different and complementary piece of evidence for target engagement and validation.
| Technique | Principle | Advantages | Disadvantages | Throughput | Key Reagents |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Confirms direct target engagement in a cellular context; No need for compound modification. | Not all proteins show a thermal shift; Can be technically challenging. | Low to Medium | Specific antibody to the target protein, thermal cycler. |
| In Vitro Kinase Assay | Measures the enzymatic activity of a purified kinase in the presence of an inhibitor. | Highly sensitive and quantitative; Allows for determination of IC50 values and mechanism of inhibition. | Requires purified, active enzyme; In vitro results may not always translate to cellular activity. | High | Purified kinase, substrate, ATP, detection reagents. |
| Western Blotting | Detects changes in the levels or post-translational modifications of proteins in a signaling pathway. | Provides information on the downstream cellular effects of target engagement. | Indirect measure of target engagement; Can be semi-quantitative. | Low | Specific primary and secondary antibodies. |
Experimental Protocols and Data Presentation
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound directly binds to its target protein in a cellular environment.[1][2] The principle is that ligand binding increases the thermal stability of the target protein.
This protocol is adapted from general CETSA methodologies.[1][2][3]
-
Cell Culture and Treatment: Culture A549 cells to 80-90% confluency. Treat the cells with either 10 µM this compound or a vehicle control (e.g., DMSO) for 2 hours.
-
Heat Shock: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein in the soluble fraction by western blotting.
The following table presents hypothetical data from a CETSA experiment, where the putative target is "Kinase X".
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 (Tm) | 85 |
| 60 | 20 | 55 (Tm) |
| 65 | 5 | 25 |
| 70 | <1 | 10 |
Tm = Melting Temperature
This data indicates a significant thermal stabilization of Kinase X in the presence of the compound, providing strong evidence of direct target engagement in cells.
In Vitro Kinase Assay for Functional Inhibition
To confirm that the binding of this compound to "Kinase X" is functionally relevant, an in vitro kinase assay can be performed to measure the inhibition of its enzymatic activity.[4][5][6] A common method is a luminescence-based assay that quantifies ADP production.
This protocol is based on commercially available ADP-Glo™ kinase assay kits.[4][5]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 96-well plate, combine purified Kinase X, its specific substrate, and ATP in a kinase assay buffer. Add the diluted compound or DMSO control. Incubate for 1 hour at 30°C.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
The following table shows hypothetical IC50 values for this compound and a known Kinase X inhibitor (Alternative Compound A).
| Compound | IC50 for Kinase X (nM) | IC50 for Kinase Y (nM) | Selectivity (Y/X) |
| This compound | 50 | >10,000 | >200 |
| Alternative Compound A | 10 | 500 | 50 |
This data demonstrates that this compound is a potent and selective inhibitor of Kinase X in vitro.
Western Blotting for Downstream Pathway Analysis
If Kinase X is known to phosphorylate a specific downstream substrate (e.g., Protein Y), western blotting can be used to see if this compound treatment affects this phosphorylation event in cells.
-
Cell Treatment: Treat A549 cells with increasing concentrations of this compound for 4 hours.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Protein Y (p-Protein Y). Then, probe with a secondary antibody. Also, probe for total Protein Y and a loading control (e.g., GAPDH).
-
Detection: Detect the signal using a chemiluminescent substrate.
A western blot would show a dose-dependent decrease in the levels of p-Protein Y upon treatment with the compound, while the levels of total Protein Y and the loading control remain unchanged. This would indicate that the compound inhibits the activity of Kinase X in cells, leading to a reduction in the phosphorylation of its downstream substrate.
Visualizing the Workflow and Pathways
To further clarify the experimental logic and biological context, the following diagrams have been generated using Graphviz.
Caption: A general workflow for the identification and validation of a cellular target for a bioactive compound.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound on Kinase X.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the cellular target of a novel bioactive compound like this compound is a multifaceted process that requires the integration of data from orthogonal experimental approaches. This guide has provided a comparative overview of key techniques, including CETSA for confirming target engagement, in vitro kinase assays for functional validation, and western blotting for assessing downstream signaling effects. By employing these methodologies, researchers can build a robust body of evidence to confidently identify and validate the cellular target of their compound of interest, paving the way for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
A Comparative Benchmark Analysis of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine Against Established Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the novel compound 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine , evaluating its potential therapeutic applications by contrasting its core structure with established drugs in the fields of oncology and microbiology. While specific preclinical data for this exact molecule is not yet publicly available, this document serves as a robust framework for its future evaluation. By examining the performance of structurally related compounds and well-known pharmaceuticals, we can establish a performance benchmark and provide detailed protocols for direct comparison.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a trifluoromethylphenyl group is a common strategy in drug design to enhance pharmacological parameters such as metabolic stability and cell permeability. This guide focuses on two primary potential applications for the target compound: as an anticancer agent, benchmarked against the tyrosine kinase inhibitor Dasatinib , and as an antibacterial agent, compared with the sulfonamide antibiotic Sulfathiazole .
Anticancer Potential: Benchmarking Against Dasatinib
Thiazole-containing compounds are integral to several clinically approved anticancer drugs, such as Dasatinib and Dabrafenib. These drugs often target critical signaling pathways involved in cell proliferation and survival. A structurally similar compound, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, has demonstrated growth inhibitory action towards various tumor cell lines, suggesting the potential of the this compound core in oncology.
Mechanism of Action: Dasatinib
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases. In many cancers, particularly chronic myeloid leukemia (CML), the BCR-ABL fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival. Dasatinib binds to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking downstream signaling pathways that promote cancer cell growth and survival. This action can induce apoptosis (programmed cell death) in sensitive cancer cells.
Quantitative Benchmark: Dasatinib
The in vitro potency of Dasatinib is typically evaluated by its half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Drug | Target Cell Line | IC50 (nM) |
| Dasatinib | K562 (CML) | <1 |
| Dasatinib | MDA-MB-231 (Breast Cancer) | 16 |
| Dasatinib | HT144 (Melanoma) | >25 (modest growth inhibition) |
Note: IC50 values can vary depending on the specific experimental conditions.
Antibacterial Potential: Benchmarking Against Sulfathiazole
The 2-aminothiazole moiety is present in a number of antibacterial agents. Research on "N-Phenyl-4-(trifluoromethyl)thiazol-2-amine" has indicated bactericidal activity, suggesting that this compound may also possess antibacterial properties.
Mechanism of Action: Sulfathiazole
Sulfathiazole is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfathiazole blocks the folic acid synthesis pathway, leading to a bacteriostatic effect. Human cells are not affected as they obtain folic acid from their diet.
Quantitative Benchmark: Sulfathiazole
The in vitro efficacy of antibacterial agents is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.
| Drug | Bacterial Strain | MIC (µg/mL) |
| Sulfathiazole | Staphylococcus aureus | 8 - 128 |
| Sulfathiazole | Escherichia coli | 32 - >256 |
| Sulfathiazole | Streptococcus pyogenes | 4 - 64 |
Note: MIC values can vary significantly based on the bacterial strain and testing methodology.
Experimental Protocols
To facilitate a direct comparison of This compound with the benchmarks provided, detailed protocols for standard in vitro assays are outlined below.
In Vitro Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.
Materials:
-
Cancer cell line(s) of interest (e.g., K562, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
This compound, Dasatinib (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a 0.01 M HCl solution of 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Dasatinib) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Antibacterial Activity: Broth Microdilution MIC Test
This method determines the minimum concentration of an antibacterial agent that inhibits the growth of a specific bacterium.
Materials:
-
Bacterial strain(s) of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound, Sulfathiazole (as a positive control)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and Sulfathiazole in a suitable solvent. Perform two-fold serial dilutions in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
This guide provides a foundational benchmark for the evaluation of This compound . By employing the detailed protocols herein, researchers can generate robust, comparative data to elucidate the therapeutic potential of this novel compound.
Head-to-Head Comparison: Thiazole-Based Inhibitors Targeting CDK9
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, thiazole-containing scaffolds have emerged as privileged structures due to their ability to form key interactions within the ATP-binding pocket of various kinases. This guide provides a direct, data-driven comparison of two prominent classes of thiazole-based inhibitors targeting Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation and a high-priority target in oncology. We will objectively compare the performance of a thiazolyl-pyrimidinamine inhibitor, MC180295, with a pyrazolo[1,5-a]pyrimidine-based inhibitor, Compound 18b, supported by available experimental data.
Performance Snapshot: Thiazolyl-Pyrimidinamine vs. Pyrazolo[1,5-a]pyrimidine
| Inhibitor Class | Representative Inhibitor | Scaffold | Target | IC50 (nM) |
| Thiazolyl-pyrimidinamine | MC180295 | Thiazolyl-pyrimidinamine | CDK9 | 5 - 171 |
| Pyrazolo[1,5-a]pyrimidine | Compound 18b | Pyrazolo[1,5-a]pyrimidine | CDK9 | 80 |
IC50 values for MC180295 are reported from multiple sources and assays, hence the range.[1][2][3]
The presented data indicates that both the thiazolyl-pyrimidinamine and pyrazolo[1,5-a]pyrimidine scaffolds can yield highly potent inhibitors of CDK9.[1] In this specific comparison, the pyrazolo[1,5-a]pyrimidine-based Compound 18b demonstrates a potent inhibitory concentration in the nanomolar range.[1] The thiazolyl-pyrimidinamine MC180295 also exhibits strong potency, with reported IC50 values as low as 5 nM.[3]
Deeper Dive: Selectivity Profile of MC180295
A crucial aspect of a kinase inhibitor's utility is its selectivity. A highly selective inhibitor minimizes off-target effects, potentially leading to a better therapeutic window. The selectivity of MC180295 has been profiled against a panel of other cyclin-dependent kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 (using 5 nM IC50) |
| CDK9/cyclin T | 5 | 1 |
| CDK2/cyclin A | 112 | >22 |
| CDK1/cyclin B | 138 | >27 |
| CDK5/p35 | 159 | >31 |
| CDK4/cyclin D1 | 186 | >37 |
Data compiled from publicly available sources.[3]
MC180295 demonstrates significant selectivity for CDK9 over other tested CDKs, with a more than 22-fold higher potency for CDK9 compared to the next most sensitive kinase, CDK2.[2][3] This high selectivity is a promising characteristic for a therapeutic candidate.
The Target: CDK9 Signaling Pathway
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb, in conjunction with its cyclin partner (primarily Cyclin T1), plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event releases Pol II from a paused state, allowing for productive transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of several cancers, where it drives the expression of anti-apoptotic proteins and oncogenes.
Caption: The CDK9 signaling pathway in transcriptional elongation and its inhibition.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of inhibitory data, a detailed understanding of the experimental protocols is essential. Below is a representative protocol for an in vitro kinase assay to determine the IC50 values of CDK9 inhibitors.
In Vitro CDK9 Kinase Assay Protocol (Representative)
This protocol is based on a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (stock concentration, e.g., 10 mM)
-
CDK Substrate Peptide (e.g., a peptide containing a consensus phosphorylation site for CDK9)
-
Test Inhibitors (e.g., MC180295, Compound 18b) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in 100% DMSO. Subsequently, dilute these stock solutions in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
Kinase Reaction Setup:
-
Add the diluted inhibitor or vehicle control (Kinase Assay Buffer with the same percentage of DMSO) to the wells of the assay plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final concentrations of substrate and ATP should be at or near their Km values for the enzyme to ensure accurate IC50 determination.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process:
-
Adding an ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding a Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
Both thiazolyl-pyrimidinamine and pyrazolo[1,5-a]pyrimidine scaffolds serve as excellent starting points for the development of potent and selective CDK9 inhibitors. The thiazolyl-pyrimidinamine MC180295 demonstrates high potency and excellent selectivity against other CDKs, making it a valuable tool for studying CDK9 biology and a promising therapeutic candidate. The pyrazolo[1,5-a]pyrimidine scaffold, as exemplified by Compound 18b, also yields potent CDK9 inhibitors.
The choice between these scaffolds for a drug discovery program will depend on a multitude of factors, including the desired selectivity profile against a broader range of kinases, pharmacokinetic properties, and the potential for synthetic modification to optimize drug-like properties. The data and methodologies presented in this guide provide a foundational resource for researchers to conduct their own comparative studies and to advance the development of novel thiazole-based kinase inhibitors.
References
Structure-Activity Relationship of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine Derivatives: A Comparative Guide
The 4-phenyl-1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl group on the phenyl ring significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine and its analogs, drawing upon data from various biological studies.
Comparative Biological Activity
The biological activities of 4-phenylthiazol-2-amine derivatives are diverse, with modifications to the core structure leading to compounds with anticancer, antiviral, antifungal, and enzyme inhibitory properties. The following table summarizes the quantitative data for various analogs, highlighting the impact of structural modifications on their biological efficacy.
| Compound ID | R1 (at 2-amino position) | R2 (on phenyl ring) | Biological Target/Assay | Activity (IC50/EC50/MIC) | Reference |
| 1 | -H | 3-CF3 | Influenza A (PR8) | Significant antiviral activity | [1][2] |
| 2 | -H | 4-CF3 | SIRT2/EGFR | Not specified | [3] |
| 3 | 3-((4-aminophenyl)amino)propanoic acid | 4-CF3 | Influenza A (PR8) | Significant antiviral activity | [1][2] |
| 4 | 3-((4-acetamidophenyl)amino)propanoic acid | 4-CF3 | Influenza A (PR8) | Significant antiviral activity | [1] |
| 5 | -H | 4-F | 14α-demethylase (C. albicans) | 2.37 µM (IC50) | [4] |
| 6 | -H | 4-Cl | PI3Kα | 0.086 µM (IC50) | [5] |
| 7 | -H | 4-Cl | mTOR | 0.221 µM (IC50) | [5] |
| 8 | -H | 4-Br | Tubulin Polymerase | Not specified | [6] |
| 9 | -H | 4-OCH3 | Acetylcholinesterase | 103.24 nM (IC50) | [7] |
| 10 | -H | 4-CN | A549 cell line | 87.2% viability reduction | [2] |
Key SAR Insights:
-
Substitution on the Phenyl Ring: The position and nature of the substituent on the 4-phenyl ring are critical for activity. Electron-withdrawing groups, such as the trifluoromethyl (CF3) group, are frequently associated with potent biological activity. For instance, compounds with a 4-trifluoromethylphenyl moiety have demonstrated significant antiviral activity against the influenza A virus.[1][2] The presence of a cyano group at the 4-position of the phenyl ring resulted in high cytotoxicity against the A549 cancer cell line.[2] Halogen substitutions (F, Cl, Br) at the 4-position have also been shown to be important for antifungal and anticancer activities.[4][5][6]
-
Modifications at the 2-Amino Group: Derivatization of the 2-amino group can significantly modulate the biological activity. For example, the introduction of propanoic acid side chains with substituted phenyl groups at the 2-amino position led to potent antiviral compounds.[1]
-
Target-Specific Interactions: The SAR is highly dependent on the biological target. For instance, while a 4-chlorophenyl substitution was optimal for PI3Kα/mTOR inhibition[5], a 4-methoxyphenyl group was favored for acetylcholinesterase inhibition[7].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Antiviral Activity Assay (Influenza A Virus)
The antiviral activity of the compounds was evaluated against the influenza A/Puerto Rico/8/34 (PR8) virus strain. Madin-Darby Canine Kidney (MDCK) cells were seeded in 96-well plates and infected with the virus. The tested compounds were added at various concentrations, and the plates were incubated for 48-72 hours. The antiviral activity was determined by measuring the inhibition of the cytopathic effect (CPE) using the MTT assay. Oseltamivir and amantadine were used as standard antiviral drugs for comparison.[1][2]
In Vitro Kinase Inhibition Assay (PI3Kα/mTOR)
The inhibitory activity of the compounds against PI3Kα and mTOR kinases was determined using a luminescence-based assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity. The compounds were incubated with the respective kinase, ATP, and the appropriate substrate. The luminescence was measured using a plate reader, and the IC50 values were calculated from the dose-response curves. Alpelisib and dactolisib were used as reference inhibitors for PI3Kα and mTOR, respectively.[5]
Antifungal Susceptibility Testing (Candida albicans)
The in vitro antifungal activity was determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in RPMI-1640 medium in 96-well plates. A standardized inoculum of Candida albicans was added to each well, and the plates were incubated at 35°C for 24-48 hours. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control. Fluconazole and ketoconazole were used as reference antifungal agents.[4]
Visualizing Structure-Activity Logic and Experimental Workflow
To better understand the relationships and processes involved in the SAR studies of these compounds, the following diagrams are provided.
Caption: Logical flow of SAR studies.
Caption: General experimental workflow.
References
- 1. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates | MDPI [mdpi.com]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported performance of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine and its close analogs with other alternative thiazole derivatives. The information is compiled from various independent studies to offer a comprehensive overview of their synthesis and biological activities, supported by experimental data. While specific quantitative biological data for this compound is limited in the reviewed literature, this guide presents data for structurally similar compounds to provide valuable insights.
I. Comparative Analysis of Biological Activity
The biological activities of thiazole derivatives are diverse, with significant potential in anticancer and antimicrobial applications. The substitution on the phenyl ring and the thiazole core plays a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
The anticancer potential of 4-phenyl-1,3-thiazol-2-amine derivatives is a subject of extensive research. The trifluoromethyl group, in particular, is a common substituent in medicinal chemistry known to enhance pharmacological properties. Below is a comparison of the anticancer activity of a close analog of the topic compound with other relevant thiazole derivatives.
Table 1: Comparative Anticancer Activity (IC50 µM) of Thiazole Derivatives
| Compound/Analog Name | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-(trifluoromethyl)phenyl)amine hydrobromide | HL-60 | 7.5 µg/mL | Doxorubicin | Not Reported |
| Jurkat | 8.9 µg/mL | Doxorubicin | Not Reported | |
| HepG2 | 48.3 µg/mL | Doxorubicin | Not Reported | |
| MCF-7 | 92.4 µg/mL | Doxorubicin | Not Reported | |
| A549 | 61.2 µg/mL | Doxorubicin | Not Reported | |
| 3-/(4-Acetylphenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino/propanoic acid | A549 | Not Reported | Cisplatin | 11.71 |
| 2-(3,4,5-trimethoxyphenyl)-4-(3-(trifluoromethyl)phenyl)thiazole | MCF-7 | 2.63 | BG-45 | Not Reported |
Note: Data for the exact compound this compound was not available in the reviewed literature. The data presented is for structurally related compounds.
Antimicrobial Activity
Thiazole derivatives have demonstrated significant potential as antimicrobial agents. The trifluoromethyl substitution has been associated with potent antibacterial and antifungal activities.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Thiazole Derivatives
| Compound/Analog Name | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-Phenyl-4-(trifluoromethyl)thiazol-2-amine derivatives | Various bacteria | 99% kill rate | Not Reported | Not Reported |
| 4-Trifluoromethyl bithiazole derivative (8e) | S. pyogenes | 4 | Not Reported | Not Reported |
| S. aureus | 16 | Not Reported | Not Reported | |
| Catechol-derived thiazole with trifluoromethyl group | MRSA | ≤ 2 | Not Reported | Not Reported |
| N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | Not Specified | Not Reported | Not Reported | Not Reported |
Note: Specific MIC values for this compound were not found. The table reflects the general antimicrobial potential of related compounds.
II. Synthesis and Yield Comparison
The Hantzsch thiazole synthesis remains a primary method for the preparation of 2-aminothiazole derivatives. The yield of these reactions is highly dependent on the starting materials and reaction conditions.
Table 3: Comparison of Synthesis Yields for Thiazole Derivatives
| Compound Name | Synthesis Method | Reported Yield (%) |
| N-Phenyl-4-(trifluoromethyl)thiazol-2-amine derivatives | Concise and efficient new method | Not specified |
| 4-(4-nitrophenyl)-N-(3-(trifluoromethyl)phenyl)thiazol-2-amine | Reaction of N-(3-(trifluoromethyl)phenyl)thiourea with 2-bromo-1-(4-nitrophenyl)ethan-1-one | 94% |
| methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine | Reductive amination of 4-(trifluoromethyl)thiazole-2-carbaldehyde | 37% (2 steps) |
III. Experimental Protocols
A. General Synthesis of 4-Phenyl-2-aminothiazole Derivatives (Hantzsch Synthesis)
This protocol describes a general method for the synthesis of 4-phenyl-2-aminothiazole derivatives.
Materials:
-
Substituted phenacyl bromide (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Copper silicate (catalyst, optional)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenacyl bromide and thiourea in ethanol.
-
Add the catalyst if required.
-
Reflux the reaction mixture at 78°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it over crushed ice to precipitate the product.
-
Filter the solid product, wash with water, and recrystallize from hot ethanol to obtain the purified 4-substituted-2-aminothiazole derivative.[1]
B. Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
IV. Signaling Pathways and Experimental Workflows
Thiazole derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are prominent targets.
A. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit key components of this pathway.
Caption: PI3K/Akt/mTOR pathway and inhibition by thiazole derivatives.
B. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and stress responses. Certain thiazole derivatives have been identified as inhibitors of key kinases in this pathway, such as p38 MAPK.
Caption: MAPK signaling pathway and potential inhibition by thiazoles.
C. Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel thiazole-based therapeutic agents.
Caption: A typical experimental workflow for thiazole drug discovery.
References
Comparative Analysis of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profile of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine and its structural analogs. The information is compiled from available literature and is intended to support research and development efforts in the fields of medicinal chemistry and toxicology. This document summarizes in vitro cytotoxicity data, details relevant experimental protocols, and illustrates key signaling pathways and experimental workflows.
In Vitro Cytotoxicity of Phenyl-1,3-thiazol-2-amine Derivatives
The cytotoxic effects of this compound and related compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the available in vitro cytotoxicity data for a selection of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 (as µg/mL) | Doxorubicin | Not specified |
| Jurkat (Leukemia) | 8.9 (as µg/mL) | Doxorubicin | Not specified | |
| HepG2 (Liver) | >100 (as µg/mL) | Doxorubicin | Not specified | |
| MCF-7 (Breast) | >100 (as µg/mL) | Doxorubicin | Not specified | |
| A549 (Lung) | >100 (as µg/mL) | Doxorubicin | Not specified | |
| 3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one | Not specified | Not specified | Not specified | Not specified |
| 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine | MCF-7 (Breast) | Significant growth inhibition (IC50 not specified) | Not specified | Not specified |
| A series of 2-amino-4-phenylthiazole derivatives | HT29 (Colon) | 2.01 | Not specified | Not specified |
| A549 (Lung) | 8.64 | Not specified | Not specified | |
| HeLa (Cervical) | 6.05 | Not specified | Not specified | |
| Karpas299 (Lymphoma) | 13.87 | Not specified | Not specified |
Structure-Activity Relationship (SAR) Summary
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole and phenyl rings.[2]
-
Substitution on the Thiazole Ring : The introduction of substituents on the thiazole ring can significantly impact anticancer activity.[2]
-
Substitution on the 2-Amino Group : Acylation with specific substituted benzoyl groups can enhance anticancer potency. Aromatic substitutions generally appear to improve antitumor activity more than aliphatic ones.[2]
-
Substitution on the Phenyl Ring : Halogen substitutions, such as chloro and trifluoromethyl groups, on the phenyl ring attached to the thiazole core often lead to increased cytotoxic activity. The position of the substituent is also critical, with meta-halogen substitutions on the phenyl ring showing better antitumor activity in some cases.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the toxicological evaluation of thiazole derivatives are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Test compound stock solution (in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes. Read the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells treated with the test compound
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
Reagent Addition: Equilibrate the plate and its contents to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Correlate the luminescence signal to the amount of caspase-3/7 activity.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by thiazole derivatives.
General Experimental Workflow for In Vitro Toxicity Assessment
Caption: A general workflow for the in vitro toxicity assessment of novel compounds.
In Vivo Toxicity Assessment
Objective: To determine the acute oral toxicity (e.g., LD50, the median lethal dose) of a test compound in a rodent model.
Animals: Typically, young adult rats or mice of a single strain are used. Both sexes should be included.
Procedure (Up-and-Down Procedure - OECD Guideline 425):
-
Dose Selection: A starting dose is selected based on available in vitro data or information from structurally similar compounds.
-
Administration: The test compound is administered orally (e.g., by gavage) to a single animal.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: This sequential dosing continues until the criteria for stopping the test are met, allowing for the calculation of the LD50 with a reduced number of animals compared to traditional methods.
-
Pathology: A gross necropsy of all animals is performed at the end of the study.
This guide serves as a starting point for researchers investigating the toxicological properties of this compound and its analogs. Further experimental studies are necessary to fully characterize the safety profile of this specific compound.
References
Safety Operating Guide
Proper Disposal of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine: A Comprehensive Guide
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine (CAS No. 172848-41-8), a compound commonly used in research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these guidelines is critical to mitigate potential hazards associated with this chemical.
Hazard Assessment and Safety Precautions
Before handling this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also considered harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
Segregation and Collection of Waste
Proper segregation of chemical waste is the first step in a compliant disposal process.
-
Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (172848-41-8), and the associated hazard pictograms (e.g., irritant, environmentally hazardous).
-
Storage: The waste container should be kept closed when not in use and stored in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and away from incompatible materials.
Disposal Protocol
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Carefully transfer all waste materials contaminated with this compound into the designated hazardous waste container. Avoid creating dust.
-
Container Sealing: Once the container is full or ready for disposal, securely seal the lid.
-
Documentation: Complete all necessary hazardous waste manifests or internal tracking forms as required by your institution and local regulations.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or the designated waste management personnel to arrange for the pickup and disposal of the waste container.
-
Professional Disposal: The licensed waste disposal company will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which may include incineration or other approved methods for destroying hazardous organic compounds.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Do not use combustible materials like paper towels for initial containment.
-
Cleanup: Carefully scoop the absorbent material and spilled substance into the designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Hazard Data Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362[1] |
| Serious Eye Irritation | Category 2A | P280, P305+P351+P338, P337+P313[1][3] |
| Respiratory Irritation | Category 3 | P261, P271, P304+P340, P312, P403+P233[1] |
| Acute Aquatic Toxicity | Category 1 | P273, P391 |
| Chronic Aquatic Toxicity | Category 1 | P273, P391 |
| Acute Toxicity (Oral) | Category 4 | P264, P270, P301+P312, P330[3] |
Experimental Workflow & Disposal Decision Process
The following diagrams illustrate the standard workflow for handling and the decision-making process for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, handling, and disposal protocols for 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Hazard Summary
This compound is classified with the following hazards:
-
Acute oral toxicity
Appropriate personal protective equipment (PPE) and engineering controls are mandatory to mitigate exposure risks.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing/Transfer of Solids | Chemical Fume Hood or Ventilated Balance Enclosure | Compatible chemical-resistant gloves (e.g., Nitrile) | Safety glasses with side shields or safety goggles | Government-approved respirator if dust is generated | Lab coat or protective clothing |
| Solution Preparation/Handling | Chemical Fume Hood | Compatible chemical-resistant gloves | Safety goggles or a face shield in addition to safety glasses | Vapor respirator if aerosols are generated or work is outside a fume hood | Lab coat or chemical-resistant apron over protective clothing |
| Large-Scale Operations | Closed system or local exhaust ventilation[4][5] | Double gloving with compatible chemical-resistant gloves | Face shield and safety goggles | Government-approved supplied-air respirator | Chemical-resistant suit and boots |
| Emergency (Spill/Leak) | Ensure adequate ventilation[1][2] | Chemical-resistant gloves (outer and inner) | Face shield and safety goggles | Self-contained breathing apparatus (SCBA)[1] | Fully encapsulating chemical protective suit[6] |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Donning PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a lab coat or protective clothing.
-
Respiratory Protection: If required, perform a fit test and don the respirator.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat. If double gloving, don the inner pair first, followed by the outer pair.
Doffing PPE:
-
Gloves: Remove the outer pair of gloves first, using a proper removal technique to avoid skin contact with the outer surface.[1][4] Then remove the inner pair.
-
Gown/Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Remove the face shield and/or goggles.
-
Respiratory Protection: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal of Contaminated PPE:
-
All disposable PPE (gloves, disposable lab coats, etc.) contaminated with this compound should be considered hazardous waste.
-
Place contaminated PPE in a designated, sealed, and labeled waste container.[1][2]
-
Dispose of the waste through a professional waste disposal service in accordance with local, regional, and national regulations.[1]
Operational Plans
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation.[1][4][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.[5]
-
Store in a well-ventilated area.[4]
Disposal:
-
Dispose of the chemical and its container in accordance with all applicable local, regional, national, and international regulations.[4]
-
One option for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.[2][4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
-
Spills: Evacuate the area. Wear appropriate personal protective equipment.[1][2] Avoid dust formation.[1][2] Sweep up the material and place it in a suitable, closed container for disposal.[1][2]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
